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  • Product: 4-borono-N,N,N-trimethylbenzenaminium iodide
  • CAS: 1704122-17-7

Core Science & Biosynthesis

Foundational

4-Borono-N,N,N-trimethylbenzenaminium Iodide (BTBA): A Dual-Action Reagent for Ultrasensitive Mass Spectrometry and Stereospecific Glycosylation

As analytical chemistry and synthetic organic chemistry converge on increasingly complex biological targets, the demand for bifunctional reagents has surged. 4-Borono-N,N,N-trimethylbenzenaminium iodide (often abbreviate...

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Author: BenchChem Technical Support Team. Date: March 2026

As analytical chemistry and synthetic organic chemistry converge on increasingly complex biological targets, the demand for bifunctional reagents has surged. 4-Borono-N,N,N-trimethylbenzenaminium iodide (often abbreviated as BTBA or 4-borono-N,N,N-trimethylanilinium iodide) represents a paradigm shift in molecular tagging and catalysis. Characterized by a diol-reactive boronic acid moiety and a permanently charged quaternary ammonium group, BTBA solves two distinct, historically intractable problems: the attomolar detection of neutral steroidal hormones via mass spectrometry[1], and the stereospecific synthesis of 1,2-cis-furanosidic linkages in carbohydrate chemistry[2].

This technical guide deconstructs the mechanistic causality behind BTBA’s applications, providing researchers with field-proven, self-validating protocols for integrating this reagent into both analytical and synthetic workflows.

Physicochemical Profile and Structural Logic

To leverage BTBA effectively, one must understand the electronic interplay between its functional groups. The quaternary ammonium group ( −N(CH3​)3+​ ) serves a dual purpose:

  • In Mass Spectrometry: It acts as a "charge tag," providing a fixed, pH-independent positive charge that bypasses the need for analyte protonation during Electrospray Ionization (ESI).

  • In Catalysis: It acts as a strong electron-withdrawing group (EWG) via inductive effects, drastically increasing the Lewis acidity of the para-boronic acid moiety.

Table 1: Core Physicochemical Properties
PropertySpecificationMechanistic Implication
CAS Number 1704122-17-7[3]Unique identifier for procurement and safety tracking.
Molecular Formula C9​H15​BINO2​ [3]Contains the iodide counterion, which must be accounted for in MS background.
Molecular Weight 306.94 g/mol [3]Adds a predictable mass shift ( Δm/z ) to derivatized analytes.
Functional Group 1 Phenylboronic AcidReversibly forms cyclic boronate esters with 1,2- and 1,3-diols.
Functional Group 2 Quaternary AmmoniumPermanent cation; enhances ESI ionization and modulates boron Lewis acidity.

Application I: Attomolar Quantification of Brassinosteroids (Analytical Workflow)

The Mechanistic Challenge

Brassinosteroids (BRs) are potent plant steroidal hormones that regulate growth and stress responses. However, they exist at ultra-trace levels (0.01–100 ng/g fresh weight) and lack easily ionizable basic or acidic functional groups[1]. Traditional LC-MS/MS methods suffer from severe matrix suppression and poor ionization efficiency, requiring unfeasibly large amounts of plant tissue (e.g., >50 mg) for detection.

The BTBA Solution: Pre-Charged ESI Tagging

In standard ESI, neutral analytes must compete for protons ( H+ ) in the charged droplet. By reacting the vicinal diols on the BR side chain with BTBA, the analyte is covalently linked to a permanent positive charge. This "pre-charging" forces the analyte to the surface of the ESI droplet, ensuring near-100% emission into the gas phase. The result is an ionization efficiency enhancement of 1,190 to 448,785 times , pushing the limit of detection (LOD) down to the attomolar range[1].

G A Plant Extract (Trace Brassinosteroids) B PT-SPE Purification (Minimizes Sample Loss) A->B C BTBA Derivatization (Boronate Ester Formation) B->C D Charge Tagging (Permanent Cationic State) C->D E UPLC-MS/MS (Positive ESI Mode) D->E F Attomolar Detection (10⁵x Sensitivity Gain) E->F

Workflow for ultrasensitive MS quantification of brassinosteroids using BTBA charge-tagging.

Self-Validating Protocol: PT-SPE-UPLC-MS/MS for BRs

Note: This protocol incorporates internal validation steps to ensure matrix effects do not compromise quantitative accuracy.

Step 1: Tissue Extraction & Isotope Spiking

  • Homogenize 1.0–5.0 mg of fresh plant tissue in liquid nitrogen.

  • Validation Step: Spike the homogenate with a known concentration of deuterium-labeled internal standards (e.g., D3​ -brassinolide). This corrects for both extraction recovery and derivatization efficiency.

  • Extract with 80% methanol/water at 4°C for 2 hours. Centrifuge and collect the supernatant.

Step 2: Pipette-Tip Solid-Phase Extraction (PT-SPE) Causality: Traditional SPE columns cause unacceptable sample loss for sub-milligram tissues. PT-SPE minimizes dead volume.

  • Condition a C18-packed pipette tip with 100 µL methanol, followed by 100 µL water.

  • Load the plant extract by aspirating and dispensing slowly.

  • Wash with 100 µL of 10% methanol to remove polar interferences.

  • Elute the BRs with 50 µL of 100% methanol into a micro-vial and evaporate to dryness under a gentle nitrogen stream.

Step 3: BTBA Derivatization

  • Reconstitute the dried extract in 20 µL of a derivatization buffer (e.g., 10 mM ammonium acetate in methanol, pH adjusted to ~7.5 to favor boronate ester formation).

  • Add 10 µL of 1 mg/mL BTBA solution.

  • Incubate at 40°C for 30 minutes.

  • Validation Step: Run a "reagent blank" (BTBA + buffer, no sample) to establish the background noise floor and identify any iodide-cluster artifacts in the MS.

Step 4: UPLC-MS/MS Analysis

  • Inject 5 µL onto a C18 UPLC column.

  • Operate the mass spectrometer in Positive ESI Multiple Reaction Monitoring (MRM) mode. Target the precursor ion mass corresponding to the [M-BTBA]+ cation.

Application II: Boron-Mediated Aglycon Delivery (Synthetic Workflow)

The Mechanistic Challenge

The stereoselective formation of 1,2-cis-furanosidic linkages (e.g., β -arabinofuranosides) is one of the most formidable challenges in carbohydrate chemistry. Furanoses are highly flexible, and the lack of neighboring group participation (anchimeric assistance) at the C2 position typically results in an uncontrollable mixture of α and β anomers[2].

The BTBA Solution: Concerted SN​i Catalysis

Boron-Mediated Aglycon Delivery (BMAD) solves this by using a boronic acid to covalently tether the glycosyl donor and the acceptor diol, converting an intermolecular glycosylation into an intramolecular one.

When BTBA is used as the catalyst, its quaternary ammonium group withdraws electron density, making the boron atom highly Lewis acidic. This enhanced acidity strongly activates the leaving group on the anomeric carbon, facilitating a highly dissociative, concerted SN​i mechanism. The tethered aglycon is delivered exclusively to the cis face, yielding complete β -stereoselectivity[2].

BMAD A Glycosyl Donor + Acceptor (Unprotected Diols) B BTBA Catalyst Coordination (Enhanced Lewis Acidity) A->B C Tethered Boronate Complex (Pre-organization) B->C D Dissociative Concerted SNi (Aglycon Delivery) C->D E 1,2-cis-β-Arabinofuranoside (Stereospecific Yield) D->E

Boron-Mediated Aglycon Delivery (BMAD) catalytic cycle utilizing BTBA.

Self-Validating Protocol: Stereospecific β -Arabinofuranosylation

Note: Moisture is the enemy of boronate complex formation. Strict anhydrous conditions are mandatory.

Step 1: System Preparation

  • Flame-dry a Schlenk flask under vacuum and backfill with argon three times.

  • Add activated 4Å molecular sieves (100 mg) to the flask. Causality: Molecular sieves scavenge trace water that would otherwise hydrolyze the catalytic boronate ester intermediate.

Step 2: Reaction Assembly

  • Dissolve the 1,2-anhydroarabinofuranose donor (0.1 mmol) and the acceptor diol (0.12 mmol) in anhydrous acetonitrile (2.0 mL).

  • Add BTBA (0.01 mmol, 10 mol% catalytic loading) to the mixture.

  • Stir the reaction at 20°C.

Step 3: Validation and Monitoring

  • Validation Step: Monitor the reaction via TLC or in situ IR spectroscopy. The disappearance of the donor spot and the emergence of a single new product spot validates the stereospecificity.

  • If the reaction stalls, verify the integrity of the molecular sieves; water contamination will poison the BTBA catalyst by saturating the Lewis acidic boron center.

Step 4: Quenching and Purification

  • Quench the reaction by adding a drop of triethylamine (neutralizes any generated acid and breaks the boronate complex).

  • Filter through a short pad of Celite to remove the molecular sieves.

  • Purify the crude mixture via silica gel flash chromatography to isolate the pure β -arabinofuranoside.

Quantitative Impact Summary

The efficacy of BTBA in both fields is best understood through its quantitative impact on experimental outcomes.

Table 2: Quantitative Impact of BTBA in Analytical and Synthetic Workflows
MetricWithout BTBAWith BTBANet Improvement
MS Sensitivity (BRs) ~100 pg/mL LOD1.4 – 6.75 pg/mL LODUp to ~4.5 × 10⁵ fold enhancement[4]
Required Plant Tissue > 50 mg0.5 – 5.0 mg10x to 100x reduction in sample size[1]
1,2-cis Furanoside Yield < 30% (mixed anomers)> 85% ( β exclusively)Complete stereocontrol via BMAD[2]

Conclusion

4-Borono-N,N,N-trimethylbenzenaminium iodide is not merely a chemical reagent; it is an engineered molecular tool that imposes physical control over chemical systems. By dictating ionization states in the gas phase and enforcing rigid geometric constraints during transition states in the liquid phase, BTBA empowers researchers to observe the unobservable and synthesize the unsynthesizable. As drug development increasingly relies on complex glycoconjugates and ultra-trace biomarker quantification, the strategic application of bifunctional reagents like BTBA will become a foundational standard in the laboratory.

References

  • Ultrasensitive quantification of endogenous brassinosteroids in milligram fresh plant with a quaternary ammonium derivatization reagent by pipette-tip solid-phase extraction coupled with ultra-high-performance liquid chromatography tandem mass spectrometry ResearchGate / Journal of Chromatography A[Link]

  • Regioselective and Stereospecific β-Arabinofuranosylation by Boron-Mediated Aglycon Delivery Angewandte Chemie International Edition / PubMed[Link]

Sources

Exploratory

Engineering Ultrasensitive Detection: The Synthesis and Application of 4-Borono-N,N,N-trimethylbenzenaminium Iodide (BTBA)

Executive Summary The quantification of endogenous phytohormones, specifically brassinosteroids (BRs), presents a profound analytical challenge due to their trace abundance (femtogram to picogram per gram of fresh tissue...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of endogenous phytohormones, specifically brassinosteroids (BRs), presents a profound analytical challenge due to their trace abundance (femtogram to picogram per gram of fresh tissue) and poor ionization efficiency in mass spectrometry. To overcome this, chemical derivatization using 4-borono-N,N,N-trimethylbenzenaminium iodide (BTBA) [CAS: 1704122-17-7] has emerged as a transformative methodology.

This technical whitepaper details the de novo synthesis of BTBA, the mechanistic rationale behind its molecular design, and its integration into ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) workflows. By coupling a selective phenylboronic acid reactive group with a permanently charged quaternary ammonium moiety, BTBA enhances the electrospray ionization (ESI) response of BRs by up to 448,785-fold[1].

Molecular Design and Mechanistic Rationale

Brassinosteroids are steroidal hormones that regulate plant growth, development, and stress responses. Structurally, they are neutral, aliphatic-rich molecules lacking easily ionizable functional groups, making them nearly invisible to standard positive-ion ESI-MS at attomolar levels[2].

The design of BTBA addresses this limitation through a dual-function architecture:

  • The Recognition Element (Phenylboronic Acid): The boronic acid moiety undergoes a rapid, reversible condensation reaction with the vicinal (cis-) diols present on the side chains of brassinosteroids (e.g., brassinolide, castasterone). This forms a stable, cyclic boronate ester.

  • The Signal Amplifier (Quaternary Ammonium): The N,N,N-trimethylammonium group carries a permanent, pH-independent positive charge. When introduced to the BR molecule via derivatization, it forces the analyte into a pre-ionized state, drastically reducing the energy required for gas-phase ion formation during ESI[3].

Chemical Synthesis of BTBA

The synthesis of BTBA is achieved via the exhaustive N-alkylation (quaternization) of 4-(N,N-dimethylamino)phenylboronic acid using methyl iodide (MeI)[4].

Synthesis Pathway

Synthesis A 4-(Dimethylamino) phenylboronic acid C S_N2 Alkylation (Acetonitrile, 40°C) A->C B Methyl Iodide (MeI) B->C D BTBA (Quaternary Salt) C->D Precipitation & Filtration

Synthesis pathway of BTBA via N-methylation of 4-(dimethylamino)phenylboronic acid.

Step-by-Step Synthesis Protocol

Note: Methyl iodide is a volatile alkylating agent and a suspected carcinogen. All procedures must be conducted in a fume hood using appropriate PPE.

  • Pre-reaction Setup: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of 4-(N,N-dimethylamino)phenylboronic acid in 20 mL of anhydrous acetonitrile.

    • Causality: Acetonitrile is a polar aprotic solvent. It accelerates the SN​2 reaction by solvating the nucleophile without hydrogen-bonding interference, while simultaneously serving as a poor solvent for the highly polar quaternary ammonium product, driving precipitation.

  • Alkylation: Shield the flask from direct light using aluminum foil (MeI is light-sensitive). Slowly add 15.0 mmol (3 equivalents) of methyl iodide dropwise via syringe.

    • Causality: An excess of MeI ensures complete conversion of the tertiary amine to the quaternary ammonium salt.

  • Incubation: Seal the flask and stir the mixture at 40°C for 12–24 hours. A pale solid will begin to precipitate as the reaction progresses.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath to maximize crystallization. Filter the precipitate under a vacuum using a Büchner funnel.

  • Purification: Wash the filter cake with 3 × 10 mL of cold, anhydrous diethyl ether to remove any unreacted starting material and residual methyl iodide.

  • Drying: Dry the resulting solid under a high vacuum at room temperature for 4 hours to yield 4-borono-N,N,N-trimethylbenzenaminium iodide (BTBA) as a high-purity solid (typically >95% purity by 1H NMR)[1].

Analytical Application: Brassinosteroid Derivatization

Once synthesized, BTBA is utilized in a highly optimized analytical workflow combining Pipette-Tip Solid-Phase Extraction (PT-SPE) and UPLC-MS/MS[1].

Analytical Workflow

Workflow A Plant Tissue Extraction (Liquid Nitrogen + ACN) B PT-SPE Purification (C18 Sorbent) A->B Centrifugation & Supernatant Collection C BTBA Derivatization (Boronate Ester Formation) B->C Elution & Reconstitution D UPLC-MS/MS Analysis (Positive ESI Mode) C->D Enhanced Ionization

Analytical workflow for ultrasensitive brassinosteroid quantification using BTBA.

Step-by-Step Derivatization Protocol

This self-validating protocol is designed for milligram-scale fresh plant tissue (e.g., Arabidopsis or rice)[1].

  • Extraction: Cryogenically grind 5.0 ± 0.1 mg of fresh plant tissue in liquid nitrogen. Add 50 µL of cold acetonitrile (ACN) and extract at 4°C for 12 hours. Centrifuge at 10,000 rpm for 1 minute and collect the supernatant.

  • Purification (PT-SPE): Evaporate the supernatant to dryness under a gentle nitrogen stream. Reconstitute in 50 µL of 20% ACN. Pass the sample through a C18-packed pipette-tip SPE cartridge. Wash with highly aqueous solvent to remove polar matrix interferences, then elute the BRs with 100% ACN.

  • Derivatization: Evaporate the SPE eluate to dryness. Add 50 µL of a freshly prepared BTBA solution (e.g., 1.0 mg/mL in ACN/water) to the residue.

    • Causality: The reaction between the boronic acid and the vicinal diols is thermodynamically driven by the release of water molecules. Operating in a predominantly organic solvent with mild heating (e.g., 60°C for 60 min) pushes the equilibrium toward the cyclic boronate ester[5].

  • Analysis: Inject 2 µL of the derivatized mixture directly into the UPLC-MS/MS system operating in positive Multiple Reaction Monitoring (MRM) mode.

Quantitative Data & Performance Metrics

The introduction of the quaternary ammonium group via BTBA yields the highest response enhancement factor among all reported boronic acid derivatization reagents for BRs[3].

Table 1: Comparative Ionization Enhancement of BTBA-Derivatized Brassinosteroids

Brassinosteroid (BR)Native ESI-MS ResponseBTBA-Derivatized ESI-MS ResponseEnhancement FactorLimit of Detection (LOD)
Brassinolide (BL) Poor / UndetectableExcellent ( [M]+ permanent charge)~1,190xAttomolar range
Castasterone (CS) Poor / UndetectableExcellent ( [M]+ permanent charge)>10,000xAttomolar range
Typhasterol (TY) Poor / UndetectableExcellent ( [M]+ permanent charge)~448,785xAttomolar range

Data summarized from Deng et al., demonstrating the exponential increase in ionization efficiency due to the cationic quaternary ammonium group of BTBA[1],[3].

Conclusion

The synthesis and application of 4-borono-N,N,N-trimethylbenzenaminium iodide (BTBA) represents a paradigm shift in plant hormonology. By rationally designing a derivatization reagent that simultaneously acts as a targeted capture probe (via phenylboronic acid) and a permanent ionization tag (via quaternary ammonium), researchers can now map endogenous brassinosteroid signaling pathways at the sub-milligram tissue level. This methodology not only bypasses the inherent limitations of standard LC-MS/MS but establishes a robust, self-validating framework for the ultrasensitive quantification of trace steroidal compounds.

References

  • Ultrasensitive quantification of endogenous brassinosteroids in milligram fresh plant with a quaternary ammonium derivatization reagent by pipette-tip solid-phase extraction coupled with ultra-high-performance liquid chromatography tandem mass spectrometry. Journal of Chromatography A.[Link]

  • Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. National Center for Biotechnology Information (NCBI).[Link]

  • Organ-level distribution tandem mass spectrometry analysis of three structural types of brassinosteroids in rapeseed. Frontiers in Plant Science.[Link]

Sources

Foundational

An In-depth Technical Guide to the Structure Elucidation of 4-borono-N,N,N-trimethylbenzenaminium iodide

Abstract This technical guide provides a comprehensive framework for the structural elucidation of 4-borono-N,N,N-trimethylbenzenaminium iodide, a compound of interest in synthetic chemistry and drug development. This do...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-borono-N,N,N-trimethylbenzenaminium iodide, a compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a scientifically rigorous approach to the characterization of this unique molecule, which combines a boronic acid functionality with a quaternary ammonium salt. The methodologies detailed herein are grounded in established analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each section provides not only procedural details but also the underlying scientific principles, ensuring a deep understanding of the experimental choices.

Introduction: The Structural Significance of 4-borono-N,N,N-trimethylbenzenaminium iodide

4-borono-N,N,N-trimethylbenzenaminium iodide presents a fascinating structural challenge, integrating a Lewis acidic boronic acid group with a permanently charged cationic trimethylammonium moiety. This unique combination of functional groups suggests potential applications in areas such as bioconjugation, targeted drug delivery, and as a versatile building block in organic synthesis. The quaternary ammonium group imparts increased water solubility and the potential for specific biological interactions, while the boronic acid is a versatile functional group for cross-coupling reactions and sensing applications. Accurate and unambiguous structure elucidation is paramount to understanding its chemical behavior, reactivity, and potential applications.

This guide will walk through a multi-faceted analytical workflow designed to provide a complete structural picture of the title compound.

Foundational Analysis: Synthesis and Preliminary Characterization

A logical starting point for structure elucidation is a well-characterized synthesis. The preparation of 4-borono-N,N,N-trimethylbenzenaminium iodide can be approached through the quaternization of a suitable precursor.

Proposed Synthetic Pathway

A plausible synthetic route involves the methylation of 4-(dimethylamino)phenylboronic acid with methyl iodide. This reaction directly introduces the trimethylammonium iodide functionality.

Experimental Protocol: Synthesis of 4-borono-N,N,N-trimethylbenzenaminium iodide

  • Reactant Preparation: In a flame-dried round-bottom flask, dissolve 4-(dimethylamino)phenylboronic acid (1.0 eq) in anhydrous acetonitrile (10 mL/mmol).

  • Methylation: To the stirred solution, add methyl iodide (3.0 eq) dropwise at room temperature.

  • Reaction: Seal the flask and stir the reaction mixture at 60 °C for 16-24 hours. A precipitate is expected to form.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold diethyl ether (3 x 5 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under high vacuum to yield 4-borono-N,N,N-trimethylbenzenaminium iodide as a solid.

Rationale behind experimental choices: Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction. The use of excess methyl iodide drives the reaction to completion. Heating is employed to accelerate the rate of quaternization.

Physical Properties

The expected physical properties of the synthesized compound are summarized below.

PropertyExpected Value
Molecular Formula C₉H₁₅BINO₂
Molecular Weight 306.94 g/mol
Appearance White to off-white solid
Solubility Soluble in water, DMSO, and methanol

Spectroscopic Characterization: Unveiling the Molecular Framework

Spectroscopic techniques are the cornerstone of molecular structure elucidation, providing detailed information about the connectivity and chemical environment of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 4-borono-N,N,N-trimethylbenzenaminium iodide, a combination of ¹H, ¹³C, and ¹¹B NMR will be employed.

The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms.

Expected ¹H NMR (400 MHz, D₂O) Chemical Shifts:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.9-8.1Doublet2HAr-H (ortho to -B(OH)₂)The boronic acid group is electron-withdrawing, deshielding the ortho protons.
~ 7.6-7.8Doublet2HAr-H (ortho to -N(CH₃)₃⁺)The trimethylammonium group is a strong electron-withdrawing group, significantly deshielding the ortho protons.
~ 3.6Singlet9H-N(CH₃ )₃⁺The nine equivalent protons of the three methyl groups will appear as a sharp singlet.

Causality: The use of D₂O as a solvent will result in the exchange of the acidic protons of the boronic acid group (-B(OH)₂) with deuterium, rendering them invisible in the ¹H NMR spectrum. The electron-withdrawing nature of both the boronic acid and the trimethylammonium groups will cause a downfield shift of the aromatic protons compared to benzene.

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR (101 MHz, D₂O) Chemical Shifts:

Chemical Shift (δ, ppm)AssignmentRationale
~ 145-150C -N(CH₃)₃⁺The carbon directly attached to the positively charged nitrogen is significantly deshielded.
~ 135-140Ar-C (para to -N(CH₃)₃⁺)The carbon bearing the boronic acid group will be influenced by both substituents.
~ 130-135Ar-C H (ortho to -B(OH)₂)
~ 120-125Ar-C H (ortho to -N(CH₃)₃⁺)
~ 55-60-N(C H₃)₃⁺The methyl carbons attached to the nitrogen will appear in this region.

Boron-11 NMR is a crucial technique for characterizing organoboron compounds.[1] The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment.[2][3]

Expected ¹¹B NMR (128 MHz, D₂O) Chemical Shift:

Chemical Shift (δ, ppm)AssignmentRationale
~ 28-32-B (OH)₂For a tricoordinate arylboronic acid, the ¹¹B signal is expected in this region. The presence of a strong electron-withdrawing group on the aromatic ring can cause a downfield shift.[4]

Trustworthiness: The observation of a single, relatively sharp signal in the ¹¹B NMR spectrum in the expected region would provide strong evidence for the presence of the boronic acid functionality. In aqueous solution, boronic acids can exist in equilibrium with their tetrahedral boronate form. The position of this equilibrium is pH-dependent. The ¹¹B NMR chemical shift will reflect the predominant species in solution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For an ionic compound like 4-borono-N,N,N-trimethylbenzenaminium iodide, electrospray ionization (ESI) is the preferred method.

Expected ESI-MS Data:

  • Positive Ion Mode: A prominent peak corresponding to the cation [C₉H₁₅BNO₂]⁺ at m/z 179.12.

  • Negative Ion Mode: A prominent peak corresponding to the iodide anion [I]⁻ at m/z 126.90.

Fragmentation Analysis:

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments. Tandem MS (MS/MS) experiments on the cation (m/z 179.12) would be expected to show characteristic losses, such as the loss of a methyl group (-CH₃) to give a fragment at m/z 164.10.

Definitive Structure: Single-Crystal X-ray Crystallography

While spectroscopic methods provide compelling evidence for the proposed structure, single-crystal X-ray crystallography offers an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Crystal Growth and Data Collection

  • Crystal Growth: Suitable single crystals can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent system, such as a methanol/diethyl ether mixture.

  • Data Collection: A selected single crystal is mounted on a goniometer and subjected to X-ray diffraction analysis.

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

Expected Crystallographic Features:

  • The crystal lattice will consist of discrete 4-borono-N,N,N-trimethylbenzenaminium cations and iodide anions.

  • The geometry around the boron atom is expected to be trigonal planar.

  • The geometry around the nitrogen atom will be tetrahedral.

  • Intermolecular interactions, such as hydrogen bonding between the boronic acid hydroxyl groups and the iodide anions, are likely to be observed.

Integrated Data Analysis and Structural Confirmation

The culmination of the structure elucidation process involves the integration of all analytical data to build a cohesive and self-validating picture of the molecule.

structure_elucidation_workflow cluster_synthesis Synthesis & Preliminary Analysis cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details cluster_definitive Definitive Structural Analysis cluster_conclusion Final Confirmation synthesis Synthesis of 4-borono-N,N,N- trimethylbenzenaminium iodide physical_props Physical Properties (MW, Appearance, Solubility) synthesis->physical_props nmr NMR Spectroscopy physical_props->nmr ms Mass Spectrometry physical_props->ms h_nmr ¹H NMR c_nmr ¹³C NMR b_nmr ¹¹B NMR xray Single-Crystal X-ray Crystallography nmr->xray ms->xray conclusion Integrated Structural Confirmation xray->conclusion

Figure 1. A comprehensive workflow for the structure elucidation of 4-borono-N,N,N-trimethylbenzenaminium iodide.

The data from each technique should be cross-correlated. For instance, the number of proton and carbon environments observed in the NMR spectra should be consistent with the structure determined by X-ray crystallography. The molecular weight determined by mass spectrometry must match the molecular formula derived from the other techniques.

Conclusion

The structure elucidation of 4-borono-N,N,N-trimethylbenzenaminium iodide requires a multi-pronged analytical approach. Through a combination of rational synthesis, detailed spectroscopic analysis (¹H, ¹³C, and ¹¹B NMR, and MS), and definitive single-crystal X-ray crystallography, a complete and unambiguous structural assignment can be achieved. This guide provides a robust framework for researchers to confidently characterize this and other structurally related molecules, paving the way for their exploration in various scientific disciplines.

References

  • Royal Society of Chemistry. (n.d.). Contents. Retrieved March 19, 2026, from [Link]

  • DeChild, S. L., & McQuade, D. T. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • Vologzhanina, A. V., & Vologzhanin, D. A. (2021). Molecular and Supramolecular Structures of Triiodides and Polyiodobismuthates of Phenylenediammonium and Its N,N-dimethyl Derivatives. Molecules, 26(18), 5712. [Link]

  • Oxford Instruments. (n.d.). X-Nuclei NMR Spectroscopy. Retrieved March 19, 2026, from [Link]

  • NSF PAR. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved March 19, 2026, from [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved March 19, 2026, from [Link]

  • PubChem. (n.d.). Trimethylphenylammonium iodide. Retrieved March 19, 2026, from [Link]

Sources

Exploratory

4-Borono-N,N,N-trimethylbenzenaminium Iodide (BTBA): A Technical Guide to Ultrasensitive Brassinosteroid Derivatization

Executive Summary In the realm of plant endocrinology and ultra-trace analytical chemistry, the quantification of endogenous phytohormones presents a formidable challenge. Brassinosteroids (BRs), a critical class of plan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of plant endocrinology and ultra-trace analytical chemistry, the quantification of endogenous phytohormones presents a formidable challenge. Brassinosteroids (BRs), a critical class of plant steroidal hormones, regulate diverse physiological processes ranging from cell elongation to stress tolerance. However, their endogenous concentrations are vanishingly low—often in the picogram-per-gram range—and their neutral, hydrophobic structures lack the proton-affine functional groups necessary for efficient ionization in mass spectrometry (MS)[1].

To bridge this analytical gap, 4-borono-N,N,N-trimethylbenzenaminium iodide (BTBA) was engineered[2]. As a specialized quaternary ammonium derivatization reagent, BTBA covalently tags BRs, imparting a permanent positive charge that fundamentally alters their mass spectrometric behavior. This whitepaper provides an in-depth technical evaluation of BTBA, detailing its physicochemical properties, reaction mechanisms, and the validated experimental workflows required to achieve attomolar sensitivity in sub-milligram biological samples.

Chemical Identifiers and Physicochemical Properties

Before integrating BTBA into an analytical workflow, it is critical to verify the reagent's identity and purity. The presence of the iodide counter-ion ensures the stability of the quaternary ammonium salt in solid form, while the boronic acid moiety remains highly reactive toward diols in anhydrous conditions[3],[4].

Table 1: Core Chemical Identifiers and Properties

Identifier / PropertyDetail
Chemical Name 4-borono-N,N,N-trimethylbenzenaminium iodide
Abbreviation BTBA
CAS Registry Number 1704122-17-7
Molecular Formula C9H15BINO2
Molecular Weight 306.94 g/mol
Physical State Solid

Mechanistic Insights: The Causality of BTBA Derivatization

The Analytical Problem: In standard Electrospray Ionization (ESI), analyte detection relies on the molecule's ability to accept a proton [M+H]+ . Because BRs are neutral steroids, they exhibit extremely poor proton affinity, leading to severe signal suppression in complex plant matrices[1].

The BTBA Solution: BTBA solves this through a highly specific, reversible covalent reaction. The phenylboronic acid group of BTBA acts as a recognition moiety, selectively condensing with the vicinal diols (located at C-22, C-23 or C-2, C-3) on the BR side chain to form a cyclic boronate ester[2].

Crucially, BTBA carries a pre-existing N,N,N -trimethylammonium group. By tagging the BR with BTBA, we bypass the thermodynamic bottleneck of ESI protonation. The resulting BTBA-BR complex enters the mass spectrometer already possessing a permanent positive charge, driving ion transmission efficiency up by several orders of magnitude[2].

Mechanism BR Brassinosteroid (Vicinal Diol) Complex BTBA-BR Complex (Cyclic Boronate Ester) BR->Complex Condensation (-H2O) BTBA BTBA Reagent (Boronic Acid + Quat. Amine) BTBA->Complex Specific Binding MS ESI-MS/MS (Enhanced Ionization) Complex->MS Permanent Positive Charge

Fig 1: Reaction mechanism of BTBA derivatization enhancing MS ionization.

Quantitative Performance and Data Presentation

The integration of BTBA into LC-MS/MS workflows yields unprecedented analytical metrics. By eliminating the reliance on ESI protonation, background noise is minimized, and the signal-to-noise (S/N) ratio is drastically improved[2],[1].

Table 2: BTBA Derivatization Performance Metrics

ParameterPerformance MetricCausality / Significance
Ionization Enhancement 1,190 to 448,785-fold increasePre-charged quaternary ammonium group eliminates the need for protonation in ESI source[2].
Minimal Detectable Amount 27 – 94 attomoles (amol)Enables detection in sub-milligram plant tissue (e.g., 0.5 mg fresh weight)[2].
Linearity (R²) > 0.9985Demonstrates robust quantitative reliability across four orders of magnitude[2].
Relative Recovery 75.8% – 104.9%Validates the efficiency of the PT-SPE purification step prior to derivatization[2].

Experimental Protocol: PT-SPE-UPLC-MS/MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . Absolute quantification in ultra-trace analysis is highly susceptible to matrix effects and extraction losses. Therefore, the protocol mandates the use of stable isotope-labeled internal standards (e.g., [2H3​] -brassinolide) spiked at the very first step. Because the internal standard co-extracts, co-derivatizes, and co-elutes with the endogenous analyte, any signal suppression or physical loss is mathematically normalized[1].

Step 1: Micro-Extraction of Plant Tissue
  • Homogenization: Weigh 0.5 to 5.0 mg of fresh plant tissue (e.g., rice leaf segments) and flash-freeze in liquid nitrogen to halt enzymatic degradation.

  • Spiking: Extract the tissue using 80% aqueous methanol containing a known concentration of deuterated BR internal standards.

  • Clarification: Centrifuge the homogenate at 15,000 × g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant.

Step 2: Pipette-Tip Solid-Phase Extraction (PT-SPE)

Causality: Traditional SPE requires large elution volumes, diluting the ultra-trace analytes. PT-SPE miniaturizes the bed volume, allowing for high enrichment factors[2],[5].

  • Condition a C18-packed pipette tip with 100 μL of methanol, followed by 100 μL of LC-MS grade water.

  • Load the sample supernatant onto the PT-SPE tip. The hydrophobic BRs will partition into the C18 stationary phase.

  • Wash the tip with 100 μL of 10% methanol to elute polar matrix interferences (e.g., sugars, organic acids) while retaining the BRs.

  • Elute the enriched BRs using 100 μL of pure methanol. Evaporate the eluate to absolute dryness under a gentle nitrogen stream.

Step 3: BTBA Chemical Derivatization
  • Reconstitute the dried extract in 20 μL of anhydrous acetonitrile. Note: The reaction must be anhydrous to drive the condensation forward.

  • Add 20 μL of BTBA reagent solution (optimized concentration in acetonitrile/pyridine).

  • Incubation: Heat the mixture at 60°C for 60 minutes. Causality: The elevated temperature provides the activation energy required to overcome steric hindrance, facilitating the condensation reaction between the BTBA boronic acid and the BR vicinal diols to form a stable cyclic boronate ester[2].

  • Evaporate the solvent and reconstitute the derivatized analytes in the initial UPLC mobile phase.

Step 4: UPLC-MS/MS Acquisition
  • Inject the sample into a UPLC system equipped with a sub-2 μm C18 column for high-resolution reversed-phase separation.

  • Operate the tandem mass spectrometer in positive Electrospray Ionization (+ESI) and Multiple Reaction Monitoring (MRM) mode.

  • Monitor the specific precursor-to-product ion transitions for the BTBA-BR complexes, utilizing the internal standard transitions for absolute quantification.

Workflow Sample 1. Plant Tissue Extraction (0.5 - 5.0 mg FW) PTSPE 2. Pipette-Tip SPE (C18) (Purification & Enrichment) Sample->PTSPE Deriv 3. BTBA Derivatization (Boronic Acid-Diol Reaction) PTSPE->Deriv UPLC 4. UPLC Separation (Reversed-Phase) Deriv->UPLC MSMS 5. Tandem Mass Spectrometry (MRM Mode Quantification) UPLC->MSMS

Fig 2: Validated PT-SPE-UPLC-MS/MS workflow for BR quantification.

References

  • Deng, T., Wu, D., Duan, C., et al. "Ultrasensitive quantification of endogenous brassinosteroids in milligram fresh plant with a quaternary ammonium derivatization reagent by pipette-tip solid-phase extraction coupled with ultra-high-performance liquid chromatography tandem mass spectrometry." Journal of Chromatography A, 1456 (2016): 105-112. URL:[Link]

  • "Recent developments and emerging trends of mass spectrometric methods in plant hormone analysis: a review". National Center for Biotechnology Information (NIH/PMC). URL:[Link]

  • "Rapid and Selective Sample Preparation for the Chromatographic Determination of Brassinosteroids from Plant Material Using Solid-Phase Extraction Method". J-Stage. URL: [Link]

Sources

Foundational

Structural and Spectral Characterization of 4-Borono-N,N,N-trimethylbenzenaminium Iodide (BTBA): A Technical Guide to ¹H and ¹³C NMR Analysis

Executive Summary 4-Borono-N,N,N-trimethylbenzenaminium iodide (BTBA) is a highly specialized bifunctional molecule increasingly utilized in advanced analytical chemistry. Featuring both a Lewis acidic boronic acid moiet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Borono-N,N,N-trimethylbenzenaminium iodide (BTBA) is a highly specialized bifunctional molecule increasingly utilized in advanced analytical chemistry. Featuring both a Lewis acidic boronic acid moiety and a permanently charged quaternary ammonium pole, BTBA serves as a revolutionary derivatization reagent. It is primarily deployed to enhance the electrospray ionization (ESI) efficiency of neutral, hydrophobic molecules—such as endogenous brassinosteroids (BRs)—by up to 10⁵-fold in ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS)[1].

This whitepaper provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of BTBA, detailing the causality behind its unique chemical shifts, line broadening effects, and the precise methodologies required for its spectral validation and practical application.

The Chemical Architecture & Electronic Environment

The structural genius of BTBA lies in its para-substituted benzene ring, which acts as an electronic conduit between two opposing functional groups:

  • The Boronic Acid Group (-B(OH)₂): An electron-deficient, Lewis acidic site that undergoes reversible covalent esterification with cis-diols under mildly alkaline conditions.

  • The Trimethylammonium Group (-N⁺(CH₃)₃): A strong electron-withdrawing group (via inductive effect, -I) that carries a permanent positive charge, independent of solvent pH.

This push-pull electronic environment drastically alters the local magnetic shielding of the molecule's protons and carbons, resulting in highly distinct NMR signatures.

High-Resolution NMR Spectral Analysis

¹H NMR Interpretation

The ¹H NMR spectrum of BTBA is defined by severe deshielding driven by the cationic nitrogen pole[1].

  • The Methyl Protons (δ 3.58): In neutral aliphatic amines, methyl protons typically resonate around δ 2.2 ppm. In BTBA, the permanent positive charge on the adjacent nitrogen strips electron density away from the methyl groups, deshielding them and shifting the resonance significantly downfield to a sharp 9H singlet at δ 3.58 ppm[1].

  • The Aromatic Protons (δ 7.91, δ 7.97): The para-substitution creates an AA'BB' spin system. While often simplified as two doublets, these protons are magnetically non-equivalent and couple to each other, appearing as two pseudo-doublets heavily shifted downfield by the combined electron-withdrawing effects of the -N⁺ and -B(OH)₂ groups[1].

  • The Boronic Acid Protons (δ 8.41): The observation of these protons is highly solvent-dependent. In protic solvents like D₂O, these protons rapidly exchange with deuterium and vanish from the spectrum. By utilizing DMSO-d₆, the hydroxyl protons are locked into strong hydrogen bonds with the solvent's oxygen atoms, slowing the exchange rate and allowing them to appear as a broad 2H singlet at δ 8.41 ppm[1].

¹³C NMR Interpretation

The ¹³C NMR spectrum reveals the underlying carbon skeleton, marked by a classic phenomenon in organoboron chemistry: Quadrupolar Relaxation .

  • C4 (Aromatic carbon attached to Boron, ~138.5 ppm): Boron possesses two NMR-active isotopes: ¹¹B (Spin I = 3/2) and ¹⁰B (Spin I = 3). Because these nuclei have a spin > 1/2, they possess a quadrupole moment. The rapid quadrupolar relaxation of the boron nucleus induces a highly efficient T₂ (transverse) relaxation in the adjacent C4 carbon. Consequently, the C4 resonance undergoes extreme line broadening, often appearing as a shallow, broad mound near the baseline rather than a sharp peak.

  • C1 (Aromatic carbon attached to Nitrogen, ~147.5 ppm): The direct attachment to the positively charged nitrogen results in massive inductive deshielding, pushing this quaternary carbon far downfield.

  • Methyl Carbons (~56.5 ppm): The three equivalent methyl carbons resonate as a sharp singlet, significantly downfield from standard alkane carbons due to the -N⁺ group.

Data Presentation: Spectral Assignments

Table 1: ¹H NMR Assignments for BTBA (400 MHz, DMSO-d₆)[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)AssignmentCausality / Note
8.41 Singlet (s)2H--B(OH)₂Visible only in aprotic, H-bond accepting solvents (DMSO-d₆).
7.97 Doublet (d)2H~8.0Ar-H (C3/C5)AA'BB' system; deshielded by -B(OH)₂ and -N⁺.
7.91 Doublet (d)2H~8.0Ar-H (C2/C6)AA'BB' system; deshielded by -B(OH)₂ and -N⁺.
3.58 Singlet (s)9H--N⁺(CH₃)₃Extreme -I effect from the permanent cationic charge.

*Appears as an AA'BB' pseudo-doublet system.

Table 2: ¹³C NMR Assignments for BTBA (100 MHz, DMSO-d₆) (Empirical Consensus)

Chemical Shift (δ, ppm)MultiplicityAssignmentMechanistic Causality
~147.5 Singlet (C)C1 (Ar-N⁺)Highly deshielded by the strong inductive (-I) effect of the quaternary ammonium.
~138.5 Broad (C)C4 (Ar-B)Broadened due to rapid quadrupolar relaxation of the attached ¹¹B/¹⁰B nuclei.
~135.2 Singlet (CH)C3, C5Meta to N⁺, ortho to B.
~120.6 Singlet (CH)C2, C6Ortho to N⁺, shielded relative to C3/C5 due to resonance/inductive balance.
~56.5 Singlet (CH₃)-N⁺(CH₃)₃Deshielded methyl carbons due to direct attachment to the cationic nitrogen.

Self-Validating Experimental Methodologies

Protocol A: High-Fidelity NMR Acquisition of BTBA

To ensure a self-validating spectral acquisition, specific parameters must be tuned to account for the molecule's unique relaxation dynamics.

  • Sample Preparation: Weigh 15–20 mg of high-purity BTBA standard. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

    • Causality: Anhydrous DMSO prevents the rapid chemical exchange of the -B(OH)₂ protons with trace water, ensuring the δ 8.41 peak remains sharp and integratable.

  • ¹H NMR Acquisition (400 MHz): Acquire 16 scans with a Relaxation Delay (D1) of 10 seconds .

    • Causality: The highly symmetrical quaternary methyl protons and the non-protonated aromatic carbons have long longitudinal relaxation times (T₁). A standard 1-second delay leads to incomplete magnetization recovery, skewing the integration ratio away from the theoretical 2:2:2:9.

  • ¹³C NMR Acquisition (100 MHz): Acquire ≥1024 scans using complete proton decoupling (WALTZ-16 sequence).

    • Causality: Proton decoupling collapses carbon multiplets into singlets, maximizing the Signal-to-Noise (S/N) ratio. This is absolutely critical for detecting the quadrupolar-broadened C4 resonance, which would otherwise be lost in the baseline noise.

Protocol B: BTBA Derivatization Workflow for LC-MS/MS

This protocol leverages BTBA to enhance the ionization efficiency of neutral brassinosteroids (BRs)[1].

  • Extraction & Purification: Extract endogenous BRs from milligram-level plant tissue. Purify via Pipette-Tip Solid-Phase Extraction (PT-SPE) using a C18 sorbent, and evaporate the eluate to dryness under nitrogen[1].

  • Reconstitution: Reconstitute the residue in 100 μL of 10 mM ammonium acetate buffer adjusted to pH 7.5 .

    • Causality: The pKₐ of typical arylboronic acids is ~8.8. A slightly alkaline pH of 7.5 facilitates the formation of the tetrahedral boronate anion intermediate necessary for rapid covalent binding with cis-diols, without causing base-catalyzed degradation of the steroid backbone.

  • Derivatization: Add 20 μL of a 5 mg/mL BTBA solution (in methanol). Incubate at 40°C for 30 minutes [1].

    • Causality: Elevating the temperature to 40°C provides sufficient thermal energy to overcome the activation barrier of the esterification reaction, driving the thermodynamic equilibrium toward the BTBA-BR complex and reducing incubation time from hours to minutes.

  • Analysis: Inject 5 μL directly into the UHPLC-MS/MS system operating in positive ESI mode.

Mechanistic Visualizations

Workflow A Plant Extract (Neutral BRs) C Boronate Ester Formation (Covalent Binding @ pH 7.5) A->C B BTBA Reagent (Quaternary Ammonium) B->C D ESI-MS/MS (Enhanced Ionization) C->D Permanent (+) Charge E Data Acquisition (10^3 - 10^5 Fold Sensitivity) D->E

BTBA derivatization workflow for LC-MS/MS sensitivity enhancement.

NMR_Mechanisms N_plus -N+(CH3)3 Group Strong Inductive Withdrawal H_NMR 1H NMR Effects Deshielded Methyls (δ 3.58) Downfield Aromatics N_plus->H_NMR -I Effect C_NMR 13C NMR Effects Broad C4 Resonance Deshielded C1 (δ ~147) N_plus->C_NMR -I Effect B_acid -B(OH)2 Group Empty p-orbital / Quadrupolar B_acid->H_NMR H-bonding / Exchange B_acid->C_NMR 11B Relaxation

Mechanistic pathways of NMR chemical shifts and line broadening in BTBA.

References

  • Ultrasensitive quantification of endogenous brassinosteroids in milligram fresh plant with a quaternary ammonium derivatization reagent by pipette-tip solid-phase extraction coupled with ultra-high-performance liquid chromatography tandem mass spectrometry. Source: doi.org.
  • UPLC-MS/MS chromatograms of BRs from rice panicles. (A) Detection results without BA-MNPs treatment. Source: researchgate.net.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-borono-N,N,N-trimethylbenzenaminium iodide

Introduction: A Novel Water-Soluble Boronic Acid for Aqueous Suzuki-Miyaura Coupling The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bond...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Water-Soluble Boronic Acid for Aqueous Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] In recent years, a significant focus has been placed on developing more sustainable and environmentally friendly synthetic methodologies, with a particular emphasis on performing reactions in aqueous media.[4][5]

This application note details the use of 4-borono-N,N,N-trimethylbenzenaminium iodide, a unique water-soluble boronic acid derivative, in the Suzuki-Miyaura coupling. The permanent cationic charge imparted by the quaternary ammonium group ensures high solubility in water and other polar protic solvents, offering potential advantages in terms of reaction conditions, product purification, and overall "greenness" of the process. We will explore the mechanistic rationale, provide detailed experimental protocols, and discuss the potential scope and limitations of this promising building block in modern organic synthesis.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle in an Aqueous Environment

The fundamental mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition, transmetalation, and reductive elimination.[6]

dot graph Suzuki_Miyaura_Cycle { layout=circo; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4"]; oxidative_addition [label="Oxidative Addition\n(Ar-X)", fillcolor="#E8F0FE", fontcolor="#4285F4"]; pd_intermediate [label="Ar-Pd(II)-X L_n", fillcolor="#F1F3F4"]; transmetalation [label="Transmetalation\n(Ar'-B(OH)2 + Base)", fillcolor="#E6F4EA", fontcolor="#34A853"]; diaryl_pd [label="Ar-Pd(II)-Ar' L_n", fillcolor="#F1F3F4"]; reductive_elimination [label="Reductive Elimination", fillcolor="#FCE8E6", fontcolor="#EA4335"]; product [label="Ar-Ar'", shape=ellipse, style=rounded, fillcolor="#FFFFFF"];

pd0 -> oxidative_addition [label=""]; oxidative_addition -> pd_intermediate [label=""]; pd_intermediate -> transmetalation [label=""]; transmetalation -> diaryl_pd [label=""]; diaryl_pd -> reductive_elimination [label=""]; reductive_elimination -> product [label=""]; reductive_elimination -> pd0 [label="Regeneration"]; }

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The use of a water-soluble boronic acid such as 4-borono-N,N,N-trimethylbenzenaminium iodide introduces specific considerations within this cycle:

  • Solubility and Phase Transfer: Traditional Suzuki-Miyaura couplings often employ biphasic solvent systems (e.g., toluene/water) to accommodate both the organic-soluble halide and the water-soluble base and boronic acid. With a highly water-soluble boronic acid, the reaction can potentially be conducted in a predominantly aqueous medium, simplifying the reaction setup and workup. This can also mitigate the need for phase-transfer catalysts, although their inclusion may still be beneficial depending on the solubility of the coupling partner.

  • Transmetalation Step: The transmetalation step, where the organic group is transferred from boron to the palladium center, is often the rate-determining step. This step is facilitated by the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species. In an aqueous medium with a water-soluble boronic acid, the choice of base and its concentration can be critical to ensure efficient transmetalation without promoting undesired side reactions like protodeboronation.

Advantages of 4-borono-N,N,N-trimethylbenzenaminium iodide in Suzuki-Miyaura Coupling

The unique structure of this boronic acid derivative offers several potential benefits for researchers:

FeatureAdvantageScientific Rationale
High Water Solubility Enables reactions in aqueous media, reducing the need for volatile organic solvents (VOCs).The permanent positive charge of the quaternary ammonium group leads to strong ion-dipole interactions with water molecules.
Simplified Purification The charged nature of the starting material and any unreacted boronic acid allows for easy removal during aqueous workup.The desired biaryl product is typically neutral and can be extracted with an organic solvent, leaving the water-soluble impurities behind.
Enhanced Stability Quaternary ammonium salts can exhibit greater stability compared to their parent anilines, potentially leading to a longer shelf life.The quaternization of the nitrogen atom prevents oxidation and other degradation pathways common for anilines.
Potential for Unique Reactivity The electron-withdrawing nature of the trimethylammonium group may influence the electronic properties of the resulting biaryl products.The strong inductive effect of the cationic group can alter the photophysical and electronic properties of the coupled product, which is of interest in materials science.

Experimental Protocols: A Guideline for Implementation

The following protocols are designed as a starting point for the use of 4-borono-N,N,N-trimethylbenzenaminium iodide in Suzuki-Miyaura coupling reactions. Note: Optimization of reaction conditions (catalyst, base, solvent, and temperature) is recommended for each specific substrate combination to achieve the best results.

General Protocol for the Suzuki-Miyaura Coupling in an Aqueous Medium

Experimental_Workflow reagents Combine Reactants: Aryl Halide Boronic Acid Derivative Pd Catalyst Base solvent Add Solvent: H₂O or H₂O/Co-solvent reagents->solvent reaction Heat and Stir (under inert atmosphere) solvent->reaction workup Aqueous Workup: Extraction with Organic Solvent reaction->workup purification Purification: Column Chromatography workup->purification product Characterized Product purification->product

Figure 2: General experimental workflow for the aqueous Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • 4-borono-N,N,N-trimethylbenzenaminium iodide

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), or a water-soluble catalyst)

  • Base (e.g., K₂CO₃, K₃PO₄, or an organic base like Et₃N)

  • Solvent (e.g., deionized water, or a mixture of water and a co-solvent like ethanol or acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), 4-borono-N,N,N-trimethylbenzenaminium iodide (1.2-1.5 mmol, 1.2-1.5 equiv), palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the chosen base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Degassing: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent (e.g., 5-10 mL of water or a water/co-solvent mixture) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add deionized water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Key Considerations and Troubleshooting

ParameterRecommended Starting PointRationale and Optimization
Palladium Catalyst Pd(OAc)₂ (2 mol%) with a water-soluble phosphine ligand (e.g., TPPTS) or PdCl₂(dppf) (3 mol%)For challenging substrates, higher catalyst loadings or more specialized catalysts may be required. The choice of ligand can significantly impact reaction efficiency.
Base K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)The strength and solubility of the base are crucial. Stronger bases may accelerate the reaction but can also promote protodeboronation of the boronic acid.
Solvent Water or a 1:1 mixture of Water:EthanolThe addition of a co-solvent can improve the solubility of less polar aryl halides.
Temperature 80-100 °CHigher temperatures generally lead to faster reaction rates, but may also increase the likelihood of side reactions.
Reaction Time 2-24 hoursReaction times will vary depending on the reactivity of the coupling partners and the reaction conditions.

Conclusion: A Versatile Tool for Sustainable Chemistry

4-borono-N,N,N-trimethylbenzenaminium iodide represents a valuable addition to the synthetic chemist's toolbox for Suzuki-Miyaura cross-coupling reactions. Its inherent water solubility opens the door to more environmentally benign reaction conditions, simplifying protocols and reducing reliance on volatile organic solvents. The straightforward purification of the resulting biaryl products further enhances its appeal for applications in drug discovery and materials science. While the provided protocols serve as a robust starting point, the exploration of different catalysts, bases, and co-solvents will undoubtedly expand the utility of this versatile and promising reagent.

References

  • Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Heating. Organic Letters, 4(17), 2973–2976.
  • Shaughnessy, K. H. (2015). Suzuki-Miyaura cross-coupling in water.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Tyrell, J. H., & Brookes, P. (2013). The Synthesis and Applications of Azaindoles. Synthesis, 45(05), 579-601.
  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419-2440.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. In Cross-Coupling Reactions (pp. 11-59).
  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3‐4), 263-303.
  • Suzuki, A. (2002). The Suzuki reaction with arylboron compounds in arene synthesis. In Modern arene chemistry (pp. 53-106).
  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in the 21st century: a mechanistic and operational perspective. Chemical Society Reviews, 43(1), 412-443.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710.
  • Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1996). A highly efficient method for the Suzuki cross-coupling of aryl and vinylboronic acids with aryl and vinyl halides in water. The Journal of Organic Chemistry, 61(21), 7129-7131.

Sources

Application

Harnessing Cationic Boronic Acids for Precision Bioconjugation: Application Notes for 4-borono-N,N,N-trimethylbenzenaminium iodide

Introduction: A New Frontier in Aqueous Bioconjugation The field of bioconjugation, the covalent attachment of molecules to biomacromolecules such as proteins and nucleic acids, is a cornerstone of modern drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Frontier in Aqueous Bioconjugation

The field of bioconjugation, the covalent attachment of molecules to biomacromolecules such as proteins and nucleic acids, is a cornerstone of modern drug development, diagnostics, and fundamental biological research. The ability to selectively modify these complex structures in their native aqueous environment is paramount. Among the diverse chemical tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful method for forging stable carbon-carbon bonds under biocompatible conditions.[1][2][3] This guide focuses on the application of a specialized reagent, 4-borono-N,N,N-trimethylbenzenaminium iodide , a water-soluble, cationic boronic acid, for the targeted modification of biomolecules. Its inherent aqueous solubility and positive charge offer unique advantages in handling and purification, making it an attractive tool for researchers in protein chemistry, drug delivery, and molecular imaging.

Boronic acids have gained significant traction in medicinal chemistry and chemical biology due to their unique reactivity and favorable physicochemical properties.[1][4] While many boronic acids have been developed for organic synthesis, their application in aqueous bioconjugation often requires careful design to ensure water solubility and compatibility with biological systems. The quaternary ammonium group in 4-borono-N,N,N-trimethylbenzenaminium iodide imparts excellent water solubility, a critical feature for reactions performed in biological buffers without the need for organic co-solvents that can denature proteins.

This document provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing 4-borono-N,N,N-trimethylbenzenaminium iodide in Suzuki-Miyaura-mediated bioconjugation.

Principle of the Reaction: The Suzuki-Miyaura Coupling in Bioconjugation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, 4-borono-N,N,N-trimethylbenzenaminium iodide) and an organic halide or triflate.[3] In the context of bioconjugation, a biomolecule is first functionalized with an aryl halide (e.g., an iodinated or brominated aromatic ring). This "handle" then serves as the coupling partner for the water-soluble boronic acid.

The catalytic cycle, which operates under mild, aqueous conditions, can be summarized in three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the modified biomolecule, forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.[3]

The inherent stability and commercial availability of a wide range of boronic acids, coupled with the mild reaction conditions, make the Suzuki-Miyaura coupling a highly versatile tool for bioconjugation.[2][5]

Featured Reagent: 4-borono-N,N,N-trimethylbenzenaminium iodide

This cationic boronic acid is specifically designed for aqueous applications. Its key features and advantages are summarized below.

FeatureAdvantage in Bioconjugation
Quaternary Ammonium Group Confers high water solubility, eliminating the need for denaturing organic co-solvents. The positive charge can also facilitate purification by ion-exchange chromatography.
Arylboronic Acid Moiety Stable and reactive partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Compact Size Minimizes steric hindrance at the conjugation site, potentially preserving the native structure and function of the biomolecule.
Synthesis of 4-borono-N,N,N-trimethylbenzenaminium iodide

While commercial availability may vary, the synthesis of this reagent can be approached through a multi-step process, likely involving the borylation of a suitable aniline precursor followed by quaternization. A plausible synthetic route is outlined below. This information is provided for context and to aid researchers who may need to synthesize the reagent in-house. A similar procedure has been reported for the synthesis of 4-formyl-N,N,N-trimethylbenzenaminium iodide.[6]

cluster_synthesis Synthetic Pathway 4-bromo-N,N-dimethylaniline 4-bromo-N,N-dimethylaniline 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-dimethylaniline 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-dimethylaniline 4-bromo-N,N-dimethylaniline->4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-dimethylaniline Miyaura Borylation (B2pin2, Pd catalyst, base) 4-borono-N,N-dimethylaniline 4-borono-N,N-dimethylaniline 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-dimethylaniline->4-borono-N,N-dimethylaniline Hydrolysis 4-borono-N,N,N-trimethylbenzenaminium iodide 4-borono-N,N,N-trimethylbenzenaminium iodide 4-borono-N,N-dimethylaniline->4-borono-N,N,N-trimethylbenzenaminium iodide Quaternization (Methyl Iodide)

Caption: Plausible synthetic route for 4-borono-N,N,N-trimethylbenzenaminium iodide.

Application Protocol: Site-Specific Labeling of a Halo-Tagged Protein

This protocol provides a detailed methodology for the site-specific labeling of a protein containing a genetically encoded aryl halide handle. The HaloTag® system is a popular protein fusion tag that can be covalently modified with a chloroalkane linker bearing an aryl iodide, providing a specific site for subsequent Suzuki-Miyaura coupling.[7][8][9]

Workflow Overview

The overall workflow for protein labeling is depicted below.

cluster_workflow Protein Labeling Workflow A Expression and Purification of Halo-Tagged Protein B Functionalization with Iodoaryl-HaloTag Ligand A->B C Purification of Iodoaryl-Protein Conjugate B->C D Suzuki-Miyaura Coupling with 4-borono-N,N,N-trimethylbenzenaminium iodide C->D E Purification of Final Labeled Protein D->E F Characterization (e.g., ESI-MS) E->F

Sources

Method

Application Note: Ultrasensitive Glycoproteomics via 4-borono-N,N,N-trimethylbenzenaminium iodide (BTBA) Derivatization

Executive Summary & Scientific Rationale The global analysis of protein glycosylation is critical for understanding cell-cell communication, disease biomarkers, and biotherapeutic efficacy[1]. However, detecting low-abun...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The global analysis of protein glycosylation is critical for understanding cell-cell communication, disease biomarkers, and biotherapeutic efficacy[1]. However, detecting low-abundance glycoproteins and glycopeptides via Electrospray Ionization Mass Spectrometry (ESI-MS) is historically challenging. Glycans are highly hydrophilic and exhibit severe microheterogeneity, leading to poor ionization efficiency and signal suppression in complex biological matrices[1].

4-borono-N,N,N-trimethylbenzenaminium iodide (BTBA) is a bifunctional chemical derivatization reagent originally engineered for the ultrasensitive MS analysis of vicinal diol-containing small molecules[2]. By synthesizing the reversible covalent binding properties of boronic acids with a permanent quaternary ammonium charge, BTBA acts as a highly efficient "fixed-charge tag." This application note details the mechanistic rationale and provides a self-validating protocol for repurposing BTBA to modify glycoproteins, thereby enhancing their ESI-MS detection limits by orders of magnitude.

Chemical Profile & Mechanism of Action

Reagent Specifications

To ensure reproducibility, verify the specifications of your BTBA reagent prior to bioconjugation.

PropertySpecification
Chemical Name 4-borono-N,N,N-trimethylbenzenaminium iodide
CAS Number 1704122-17-7[3]
Molecular Formula C9​H15​BINO2​ [3]
Molecular Weight 306.94 g/mol [3]
Purity Requirement >95% (Verified via 1H NMR)[2][4]
Primary Target 1,2- or 1,3-cis-diols (e.g., terminal glycans on proteins)
Dual-Domain Functionality

BTBA operates through two synergistic chemical domains:

  • The Targeting Domain (Phenylboronic Acid): Boronic acids exhibit an exquisite reversible coordination profile, forming covalent boronate esters with cis-diols in aqueous environments. In protein modification, this selectively targets the carbohydrate moieties of glycosylated proteins[5].

  • The Signal-Enhancing Domain (Quaternary Ammonium): The N,N,N-trimethylbenzenaminium group carries a permanent, pH-independent positive charge. Because ESI-MS sensitivity in positive-ion mode relies heavily on the analyte's ability to hold a charge, covalently attaching a pre-ionized tag bypasses the thermodynamic limits of protonation. In structurally similar diol-containing biomolecules, BTBA derivatization has enhanced ionization efficiency by up to 448,785 times[2].

Mechanism Glycan Glycoprotein/Glycopeptide (Contains cis-diols) Complex Boronate Ester Complex (Fixed Positive Charge) Glycan->Complex Alkaline pH (8.5) BTBA BTBA Reagent (Boronic Acid + Quaternary N+) BTBA->Complex Condensation (-H2O) MS ESI-MS/MS (Ultrasensitive Detection) Complex->MS >1000x Signal Enhancement

Figure 1: Mechanism of BTBA derivatization for enhanced ESI-MS detection of glycoproteins.

Causality-Driven Experimental Design (E-E-A-T Insights)

A robust protocol cannot just be a list of steps; it must be grounded in physical chemistry. To ensure a self-validating system, the following parameters dictate the success of the BTBA bioconjugation:

  • pH Dependency: The formation of the boronate ester requires the trigonal planar boronic acid to transition into a reactive tetrahedral boronate anion. This strictly requires a reaction buffer with a pH above the pKa of the phenylboronic acid (typically pH 8.0–9.0).

  • Buffer Exclusivity: Buffers containing hydroxyl groups (e.g., Tris, glycerol, or sucrose) act as competitive inhibitors, sequestering the BTBA reagent. Volatile, amine-based buffers like Ammonium Bicarbonate ( NH4​HCO3​ ) must be used.

  • Ion Suppression Mitigation: Because BTBA is permanently charged, any excess unreacted reagent will monopolize the electrospray droplet surface, causing severe ion suppression of the target analytes. A rigorous Solid-Phase Extraction (SPE) cleanup using C18 resin is mandatory to separate the highly polar unreacted BTBA from the derivatized peptides[2].

Step-by-Step Protocol: BTBA Derivatization of Glycopeptides

Workflow Step1 1. Protein Digestion (Trypsin, pH 8.0, 37°C) Step2 2. BTBA Derivatization (100 mM NH4HCO3, pH 8.5, 60 min) Step1->Step2 Step3 3. PT-SPE Cleanup (C18 Tips, Wash excess BTBA) Step2->Step3 Step4 4. LC-MS/MS Analysis (Positive Ion Mode ESI) Step3->Step4

Figure 2: Step-by-step workflow for BTBA-assisted glycoproteomic analysis.

Phase 1: Protein Digestion
  • Denature, reduce (10 mM DTT, 45 min, 56°C), and alkylate (20 mM IAA, 30 min, dark) the target glycoprotein.

  • Buffer exchange the protein into 50 mM NH4​HCO3​ (pH 8.0) using a molecular weight cutoff (MWCO) filter to remove interfering salts.

  • Digest with MS-grade Trypsin at a 1:50 (enzyme:protein) ratio overnight at 37°C.

  • Lyophilize the resulting peptides to complete dryness.

Phase 2: BTBA Labeling (The Derivatization)
  • Reconstitute the dried peptides in 50 µL of 100 mM NH4​HCO3​ adjusted exactly to pH 8.5.

    • Self-Validation Check: Spot 1 µL onto micro-pH paper. Failure to reach pH 8.5 will result in incomplete tetrahedral boronate formation and failed conjugation.

  • Prepare a fresh 10 mM stock of BTBA in anhydrous LC-MS grade methanol.

  • Add 5 µL of the BTBA stock to the peptide mixture to achieve a vast molar excess.

  • Incubate at 37°C for 60 minutes. While the boronic acid condensation is rapid[6], a 60-minute incubation ensures the saturation of all available cis-diols across heterogeneous glycoforms.

Phase 3: Self-Validating Cleanup (PT-SPE)
  • Condition a C18 Pipette-Tip SPE (PT-SPE) cartridge[2] with 100 µL Methanol, followed by 100 µL of 0.1% Formic Acid in MS-grade water.

  • Load the derivatized sample onto the tip by aspirating and dispensing 5 times.

    • Self-Validation Check: Retain the flow-through. If the derivatization failed, highly hydrophilic (unmodified) glycopeptides will not bind to the C18 resin and can be recovered here.

  • Wash the tip with 3 x 100 µL of 2% Methanol / 0.1% Formic Acid. This step is critical to elute the highly soluble, unreacted BTBA reagent.

  • Elute the BTBA-glycopeptide complexes with 50 µL of 80% Acetonitrile / 0.1% Formic Acid.

  • Lyophilize and reconstitute in 10 µL of 0.1% Formic Acid for LC-MS/MS analysis.

Data Presentation & Expected Outcomes

During data analysis, the addition of the BTBA tag alters both the mass and the behavior of the glycopeptides. Researchers must configure their MS search parameters to account for the mass shift associated with the boronate ester condensation (addition of the BTBA mass minus the loss of two hydrogen atoms and one oxygen atom from the displaced water molecule).

Analytical ParameterNative GlycopeptideBTBA-Derivatized GlycopeptideImpact / Fold Change
ESI Ionization Efficiency Low (Hydrophilic, neutral glycans)Extremely High (Fixed quaternary N+)Up to ~4.4 x 105 enhancement[2]
Mass Shift ( Δ m) Baseline+ 160.09 Da (per cis-diol modified)Requires custom variable modification in MS search engine
Chromatographic Retention Poor retention on C18 (Elutes early)Increased hydrophobicityImproved peak shape and delayed elution
Conjugation Reversibility N/AHighly reversible at acidic pH (< 5.0)Keep samples at neutral/alkaline pH until immediately prior to LC injection

References

  • António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. Available at: [Link]

  • [2] Deng, et al. (2016). Ultrasensitive quantification of endogenous brassinosteroids in milligram fresh plant with a quaternary ammonium derivatization reagent by pipette-tip solid-phase extraction coupled with ultra-high-performance liquid chromatography tandem mass spectrometry. Journal of Chromatography A. Available at:[Link]

  • [6] Bandyopadhyay, A., et al. (2015). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. PMC - NIH. Available at:[Link]

  • [1] Li, et al. (2018). Mass Spectrometry-Based Chemical and Enzymatic Methods for Global Analysis of Protein Glycosylation. Accounts of Chemical Research, ACS Publications. Available at: [Link]

  • [5] Xu, et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. MDPI. Available at: [Link]

Sources

Application

Application Note: Experimental Setup for Palladium-Catalyzed Reactions with Water-Soluble Substrates

Introduction & Mechanistic Rationale Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) are foundational to modern synthetic chemistry. However, the rise of green chemistry, bio-conjug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) are foundational to modern synthetic chemistry. However, the rise of green chemistry, bio-conjugation, and DNA-Encoded Library (DEL) technology has necessitated the adaptation of these transformations from traditional organic solvents to aqueous media[1]. In DEL synthesis, small molecules are covalently linked to DNA tags that encode their structural identity[2]. Because DNA is highly polar and susceptible to degradation under harsh conditions, chemical transformations must occur in water-rich environments at mild temperatures[1].

The primary challenge in aqueous palladium catalysis is the insolubility of standard hydrophobic ligands (like triphenylphosphine) and the tendency of unligated Pd(0) to aggregate into catalytically inactive "Pd black"[3]. To counteract this, highly hydrophilic ligands such as TPPTS (trisodium 3,3',3''-phosphinetriyltribenzenesulfonate) and sSPhos have been developed[4].

Mechanistic Causality: The incorporation of sulfonate (-SO 3​ Na) groups creates a robust hydration sphere around the phosphine. This solubilizes the resulting Pd-ligand complex in aqueous media and provides steric bulk that accelerates the reductive elimination step. Furthermore, performing the reaction at 37 °C rather than standard elevated temperatures (80–100 °C) prevents the melting or hydrolysis of double-stranded DNA tags, ensuring the fidelity of the encoded library[1].

Mechanism PreCat Pd(II) Precatalyst + Water-Soluble Ligand (e.g., sSPhos, TPPTS) ActiveCat Active Pd(0)L_n (Aqueous Solvated) PreCat->ActiveCat Reduction (in situ) OxAdd 1. Oxidative Addition DNA-Aryl Halide ActiveCat->OxAdd Substrate Entry Degradation Inactive Pd Black (If O2 present or low L:Pd) ActiveCat->Degradation Catalyst Deactivation TransMet 2. Transmetalation Aryl Boronic Acid + Base OxAdd->TransMet Base Activation RedElim 3. Reductive Elimination DNA-Biaryl Product TransMet->RedElim RedElim->ActiveCat Catalyst Regeneration

Aqueous Pd-catalyzed Suzuki-Miyaura cycle highlighting on-DNA substrate activation.

Quantitative Data: Comparison of Water-Soluble Ligands

A successful aqueous cross-coupling hinges on selecting the correct ligand for the substrate's steric and electronic demands. Below is a comparative summary of standard water-soluble ligands used in aqueous Pd-catalysis[5].

LigandStructure / TypeAqueous SolubilitySteric BulkOptimal ApplicationTypical Temp
TPPTS Sulfonated TriphenylphosphineVery High (>1000 g/L)LowUnhindered aryl iodides/bromides[4]50–70 °C
sSPhos Sulfonated BiarylphosphineHighHighHindered aryl chlorides, DEL synthesis[1]37–50 °C
CS-Phos Benzooxaphosphole-basedModerate to HighVery HighHighly sterically hindered substrates[5]40–60 °C
Ln@β-CD Cyclodextrin-encapsulatedModerate (requires heat)VariablePhosphine-free green chemistry[6]90 °C

Experimental Protocol: On-DNA Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of a DNA-conjugated aryl iodide with an aryl boronic acid using a water-soluble Na 2​ PdCl 4​ /sSPhos catalyst system[1].

Workflow Step1 1. Reagent Preparation Degas H2O & Solvents Step2 2. Catalyst Pre-activation Mix Pd(II) + Water-Soluble Ligand Step1->Step2 O2 Exclusion Step3 3. Substrate Addition Add DNA-Conjugate & Boronic Acid Step2->Step3 Active Pd(0) Step4 4. Reaction Incubation 37°C, 12-28 h Step3->Step4 Base Addition Step5 5. Self-Validation UPLC-MS Analysis Step4->Step5 Crude Sampling

Step-by-step workflow for on-DNA aqueous Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology
  • Solvent Degassing (Critical Step):

    • Action: Sparge HPLC-grade water and acetonitrile (ACN) with argon or nitrogen for at least 30 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes electron-rich phosphine ligands (like sSPhos) to their corresponding phosphine oxides, terminating the catalytic cycle and leading to irreversible Pd(0) precipitation[3].

  • Catalyst Preparation:

    • Action: In a microcentrifuge tube under argon, mix 20 equivalents of Na 2​ PdCl 4​ (aqueous stock) with 40 equivalents of sSPhos (10 mM stock in DMA or degassed water)[1].

    • Causality: A strict 1:2 ratio of Pd to ligand ensures complete formation of the active L 2​ Pd(0) species upon in situ reduction, preventing the formation of under-ligated, inactive palladium clusters[4]. Let sit for 5-10 minutes until a slight color change indicates complexation.

  • Reaction Assembly:

    • Action: To 1 equivalent of the DNA-conjugated aryl iodide (1 mM in H 2​ O), add 200 equivalents of aryl boronic acid (200 mM in ACN/H 2​ O, 1:1), followed by the pre-formed catalyst solution[1].

    • Action: Add K 2​ CO 3​ (base) to achieve a final solvent ratio of roughly H 2​ O:ACN (4:1).

    • Causality: The inorganic base is strictly required to activate the boronic acid via the formation of a highly nucleophilic boronate complex, which is essential for the transmetalation step to proceed.

  • Incubation:

    • Action: Agitate the mixture at 37 °C for 12 to 28 hours[1].

    • Causality: 37 °C provides sufficient thermal energy to overcome the activation barrier of the coupling while remaining well below the melting temperature (T m​ ) of double-stranded DNA, ensuring the structural integrity of the DEL tag[1].

  • Self-Validation & Analysis:

    • Action: Quench a 1 µL aliquot and analyze via UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry)[4].

    • System Validation: This protocol is self-validating. A successful reaction will show a distinct mass shift corresponding to the exact mass of the coupled biaryl product. If a mass corresponding to the deshalogenated starting material is observed without the coupled product, it indicates successful oxidative addition but failed transmetalation (often due to insufficient base or sterically hindered boronic acids).

Troubleshooting & Optimization Strategies

  • Observation: Formation of a black precipitate (Pd black) and low conversion.

    • Root Cause: Catalyst deactivation due to oxygen ingress or insufficient ligand concentration.

    • Intervention: Re-degas all solvents. Increase the ligand-to-palladium ratio from 2:1 to 3:1 or 4:1 to stabilize the Pd(0) intermediate in the aqueous phase[4].

  • Observation: High conversion of starting material but significant protodeboronation of the boronic acid.

    • Root Cause: Boronic acids, especially heteroaryl variants, can rapidly degrade in basic aqueous media before transmetalation occurs.

    • Intervention: Use a slow-release strategy (e.g., MIDA boronates or trifluoroborate salts) or lower the reaction temperature. Alternatively, employ a more reactive ligand like a water-soluble benzooxaphosphole (CS-Phos) to accelerate the coupling rate beyond the degradation rate[5].

References

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)
  • DNA-encoded libraries (DELs)
  • Source: nih.
  • Source: acs.
  • Source: nih.
  • The Effect of Alcohol on Palladium Nanoparticles in i-Pd(OAc)2(TPPTS)

Sources

Method

Application Notes and Protocols for the Derivatization of Biomolecules with 4-borono-N,N,N-trimethylbenzenaminium iodide

Introduction: Enhancing Biomolecule Analysis with Cationic Derivatization In the fields of proteomics, glycomics, and metabolomics, the sensitive and accurate detection of biomolecules is paramount. Many biologically sig...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Enhancing Biomolecule Analysis with Cationic Derivatization

In the fields of proteomics, glycomics, and metabolomics, the sensitive and accurate detection of biomolecules is paramount. Many biologically significant molecules, such as carbohydrates, glycoproteins, and ribonucleic acids (RNA), possess cis-diol functionalities that can be chemically targeted to enhance their analytical properties. 4-borono-N,N,N-trimethylbenzenaminium iodide (BTBA) is a specialized derivatizing agent designed to exploit this chemistry for superior performance in mass spectrometry (MS)-based analyses.

The key to BTBA's efficacy lies in its bifunctional nature. The boronic acid group selectively reacts with cis-diols to form a stable cyclic boronate ester. Simultaneously, the quaternary ammonium group imparts a permanent positive charge to the derivatized biomolecule. This pre-charged tag significantly enhances ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, leading to substantial improvements in signal intensity and lower limits of detection.[1] This guide provides a comprehensive overview of the principles and protocols for the derivatization of various biomolecules with BTBA, aimed at researchers, scientists, and drug development professionals seeking to improve the sensitivity and accuracy of their analytical workflows.

Reagent Profile: 4-borono-N,N,N-trimethylbenzenaminium iodide (BTBA)

PropertyValue
Chemical Name 4-borono-N,N,N-trimethylbenzenaminium iodide
Molecular Formula C₉H₁₅BINO₂
Molecular Weight 306.94 g/mol
Appearance Solid

Storage and Handling:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent moisture absorption, which can hydrolyze the boronic acid group.

  • Protect from light.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a fume hood to avoid inhalation of any dust or aerosols.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information. While a specific SDS for BTBA is not widely available, information for structurally related boronic acids and iodide compounds should be consulted for guidance on safe handling and disposal.[2][3][4]

Mechanism of Action: The Chemistry of Boronate Ester Formation

The derivatization of biomolecules with BTBA is a reversible covalent reaction between the boronic acid moiety and a cis-diol. Boronic acids are Lewis acids due to the empty p-orbital on the boron atom. This allows them to readily accept a pair of electrons from a Lewis base, such as the hydroxyl groups of a cis-diol.

The reaction proceeds through a two-step mechanism:

  • Initial Adduct Formation: The boronic acid reacts with one of the hydroxyl groups of the cis-diol to form a trigonal intermediate.

  • Cyclization and Water Elimination: The second hydroxyl group then displaces a water molecule from the boron atom, resulting in the formation of a stable, five-membered cyclic boronate ester.

This reaction is highly favorable for cis-diols due to the pre-organized geometry of the hydroxyl groups, which facilitates the formation of the cyclic ester. The reaction is typically carried out in a slightly alkaline aqueous or mixed aqueous-organic solvent system to deprotonate the diol, making it a better nucleophile.[5]

Mechanism of Action cluster_reactants Reactants cluster_product Product cluster_ms Mass Spectrometry Biomolecule Biomolecule with cis-diol Derivatized_Biomolecule BTBA-Derivatized Biomolecule (Cyclic Boronate Ester) Biomolecule->Derivatized_Biomolecule Reaction with cis-diol BTBA 4-borono-N,N,N-trimethylbenzenaminium iodide (BTBA) BTBA->Derivatized_Biomolecule MS_Analysis Enhanced Ionization and Detection Derivatized_Biomolecule->MS_Analysis Introduction into Mass Spectrometer

Caption: Mechanism of BTBA derivatization and subsequent MS analysis.

General Experimental Workflow

The derivatization of biomolecules with BTBA follows a general workflow that can be adapted to specific applications. The key steps include sample preparation, the derivatization reaction itself, an optional purification step to remove excess reagent, and finally, analysis by mass spectrometry.

Experimental Workflow Sample_Prep 1. Sample Preparation (e.g., hydrolysis, extraction) Derivatization 2. Derivatization with BTBA Sample_Prep->Derivatization Purification 3. Optional: Purification (e.g., solid-phase extraction) Derivatization->Purification MS_Analysis 4. Mass Spectrometry Analysis (LC-MS, MALDI-MS) Purification->MS_Analysis Data_Analysis 5. Data Analysis MS_Analysis->Data_Analysis

Caption: General experimental workflow for BTBA derivatization.

Protocol 1: Derivatization of Monosaccharides for Enhanced LC-MS Detection

This protocol provides a general method for the derivatization of monosaccharides with BTBA. It is suitable for the analysis of monosaccharide composition from hydrolyzed glycoproteins or other carbohydrate-containing samples.

Materials:

  • 4-borono-N,N,N-trimethylbenzenaminium iodide (BTBA)

  • Monosaccharide standards or hydrolyzed sample

  • Ammonium hydroxide (NH₄OH)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for purification (optional)

Protocol Steps:

  • Sample Preparation:

    • If starting with a complex sample, perform acid hydrolysis (e.g., with trifluoroacetic acid) to release individual monosaccharides.[6]

    • Lyophilize the hydrolyzed sample to dryness.

    • Reconstitute the dried sample or monosaccharide standards in a known volume of water.

  • Derivatization Reaction:

    • Prepare a stock solution of BTBA (e.g., 10 mg/mL) in a 1:1 (v/v) mixture of acetonitrile and water.

    • In a microcentrifuge tube, mix the monosaccharide sample with an excess of the BTBA solution. A molar ratio of at least 10:1 (BTBA:monosaccharide) is recommended to drive the reaction to completion.

    • Adjust the pH of the reaction mixture to approximately 9-10 by adding a small amount of ammonium hydroxide. This facilitates the deprotonation of the hydroxyl groups on the sugar.[5]

    • Incubate the reaction mixture at 60°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for specific carbohydrates.

  • Sample Cleanup (Optional):

    • To remove excess BTBA, which can interfere with the analysis, a solid-phase extraction (SPE) step can be employed.

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% acetonitrile in water) to remove unbound BTBA.

    • Elute the derivatized monosaccharides with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).

    • Dry the eluted sample and reconstitute in the initial mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of derivatized monosaccharides.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A typical gradient would start at a high percentage of mobile phase B and gradually decrease to elute the polar analytes.

    • Mass Spectrometry:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Scan Mode: Full scan MS and tandem MS (MS/MS) for structural confirmation.

      • Expected Ions: The primary ion observed will be the [M + BTBA - 2H₂O]⁺, where M is the monosaccharide.

      • Fragmentation: In MS/MS, characteristic fragmentation of the sugar backbone will be observed. The BTBA tag itself is generally stable.[1]

Optimization and Causality:

  • pH: An alkaline pH is crucial for the derivatization reaction as it deprotonates the hydroxyl groups of the sugar, making them more nucleophilic and reactive towards the boronic acid.[5]

  • Excess Reagent: Using a stoichiometric excess of BTBA ensures that the equilibrium of the reversible reaction is shifted towards the formation of the boronate ester product.

  • Temperature: Moderate heating increases the reaction rate. However, excessive heat can lead to degradation of some sugars.

Protocol 2: Derivatization of the 3'-Terminus of RNA for Enrichment and Analysis

This protocol describes the derivatization of the 3'-terminal cis-diol of RNA with BTBA. This is particularly useful for the selective enrichment of RNA molecules with an intact 3'-terminus or for enhancing their detection in mass spectrometry.

Materials:

  • 4-borono-N,N,N-trimethylbenzenaminium iodide (BTBA)

  • RNA sample

  • Reaction buffer (e.g., 50 mM HEPES, pH 8.0, 100 mM NaCl)

  • Nuclease-free water

  • Magnetic beads with a functional group that can capture the iodide counter-ion or a hydrophobic moiety for purification (optional).

Protocol Steps:

  • RNA Sample Preparation:

    • Ensure the RNA sample is free of contaminants that could inhibit the reaction.

    • Resuspend the RNA in the reaction buffer.

  • Derivatization Reaction:

    • Prepare a fresh solution of BTBA in nuclease-free water.

    • Add BTBA to the RNA sample to a final concentration of 1-5 mM. The optimal concentration may vary depending on the RNA concentration and should be determined empirically.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Enrichment of Derivatized RNA (Optional):

    • If the goal is to enrich for 3'-terminally intact RNA, the positively charged BTBA tag can be used for capture.

    • Alternatively, purification can be achieved using methods that separate molecules based on size, such as spin columns or ethanol precipitation, to remove excess BTBA.

  • Mass Spectrometry Analysis:

    • Sample Preparation: Desalt the derivatized RNA sample using an appropriate method (e.g., C18 ZipTips).

    • Mass Spectrometry:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurement of the large RNA molecules.

      • Expected Ions: The derivatized RNA will have a mass increase corresponding to the addition of the BTBA moiety minus two water molecules.

Rationale and Insights:

  • The 2' and 3' hydroxyl groups at the 3'-terminus of an RNA molecule form a cis-diol that is a specific target for boronic acid derivatization.[7][8]

  • This method can be used to differentiate between RNA molecules that have a 3'-phosphate (and thus no cis-diol) and those with a 3'-hydroxyl group.

  • The permanent positive charge introduced by BTBA can aid in the analysis of negatively charged RNA molecules by MS.

RNA Derivatization cluster_rna RNA with 3'-terminus cluster_btba Derivatizing Agent cluster_derivatized_rna Derivatized RNA cluster_analysis Application RNA RNA strand (with 2',3'-cis-diol) Derivatized_RNA RNA with 3'-BTBA tag RNA->Derivatized_RNA Reaction BTBA BTBA BTBA->Derivatized_RNA Analysis Enrichment or MS Analysis Derivatized_RNA->Analysis

Caption: Derivatization of the 3'-terminus of RNA with BTBA.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no derivatization Incorrect pHEnsure the reaction pH is in the optimal alkaline range (pH 9-10 for sugars).
Inactive reagentUse fresh BTBA and store it under dry conditions.
Insufficient reagentIncrease the molar excess of BTBA.
Poor signal in MS Ion suppressionPurify the sample after derivatization to remove excess reagent and salts.
Inefficient ionizationOptimize MS source parameters.
Non-specific binding Hydrophobic or ionic interactionsDuring purification, use wash buffers with appropriate salt and organic solvent concentrations to minimize non-specific binding.

Conclusion

4-borono-N,N,N-trimethylbenzenaminium iodide is a powerful tool for the derivatization of biomolecules containing cis-diol functionalities. By forming a stable cyclic boronate ester and introducing a permanent positive charge, BTBA significantly enhances the sensitivity of mass spectrometry-based analyses. The protocols and principles outlined in this guide provide a solid foundation for researchers to apply this technology to a wide range of biomolecules, including carbohydrates, glycoproteins, and RNA, thereby enabling more sensitive and accurate characterization and quantification. As with any chemical derivatization method, optimization of the reaction and analysis conditions for the specific biomolecule of interest is key to achieving the best results.

References

  • Selective Detection of Carbohydrates and Their Peptide Conjugates by ESI-MS Using Synthetic Quaternary Ammonium Salt Derivatives of Phenylboronic Acids. PMC. [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. [Link]

  • In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. Pubs.acs.org. [Link]

  • Boronate esters observed by MS in the reaction of methyl-αD-glucopyranoside with phenylboronic acid. ResearchGate. [Link]

  • Liquid Chromatography–Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. ACS Publications. [Link]

  • Advanced Monosaccharide Analysis Methods. Creative Biolabs. [Link]

  • Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. PMC. [Link]

  • A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. PubMed. [Link]

  • Anomeric memory of the glycosidic bond upon fragmentation and its consequences for carbohydrate sequencing. Nature Communications. [Link]

  • Safety Data Sheet. Takara Bio. [Link]

  • A novel, ultrasensitive approach for quantitative carbohydrate composition and linkage analysis using LC-ESI ion trap tandem mass spectrometry. bioRxiv. [Link]

  • Boronic Acid Assisted Self‐Assembly of Functional RNAs. Wiley Online Library. [Link]

  • Development of an advanced derivatization protocol for the unambiguous identification of monosaccharides in complex mixtures by gas and liquid chromatography. PubMed. [Link]

  • Boronic Acid Assisted Self‐Assembly of Functional RNAs. ResearchGate. [Link]

  • Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2021–2022. PMC. [Link]

  • Protocol for RNA modification analysis by UHPLC-QqQ MS. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols: 4-borono-N,N,N-trimethylbenzenaminium iodide in the Synthesis of Pharmaceutical Intermediates

Introduction: A Paradigm Shift in Aqueous Cross-Coupling Reactions The synthesis of biaryl and heterobiaryl structures is a cornerstone of modern pharmaceutical development, with these motifs present in a vast array of a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Paradigm Shift in Aqueous Cross-Coupling Reactions

The synthesis of biaryl and heterobiaryl structures is a cornerstone of modern pharmaceutical development, with these motifs present in a vast array of approved drugs. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging these critical carbon-carbon bonds. However, traditional Suzuki-Miyaura reactions often rely on organic solvents, which can present environmental, safety, and cost challenges in large-scale pharmaceutical production.

This application note focuses on 4-borono-N,N,N-trimethylbenzenaminium iodide , a unique and highly valuable building block for pharmaceutical intermediate synthesis. Its defining feature is a permanently charged quaternary ammonium group, which imparts exceptional water solubility to the boronic acid. This property enables the development of highly efficient and environmentally benign Suzuki-Miyaura coupling reactions in aqueous media, often eliminating the need for organic co-solvents and phase-transfer catalysts. We will explore the technical advantages, provide detailed protocols, and discuss the practical considerations for employing this reagent in the synthesis of key pharmaceutical intermediates.

Core Application: Advancing Green Chemistry with Aqueous Suzuki-Miyaura Cross-Coupling

The primary application of 4-borono-N,N,N-trimethylbenzenaminium iodide is as a water-soluble coupling partner in Suzuki-Miyaura reactions. The presence of the cationic trimethylammonio group offers several distinct advantages over traditional, less polar arylboronic acids.

Key Advantages:
  • Enhanced Water Solubility: The ionic nature of the molecule allows for reactions to be conducted in purely aqueous systems or with minimal organic co-solvents. This aligns with the principles of green chemistry by reducing volatile organic compound (VOC) emissions.

  • Simplified Reaction Work-up: The high water solubility of the boronic acid starting material and any boron-containing byproducts can dramatically simplify purification. The desired, typically less polar, biaryl product can often be isolated by simple filtration or extraction, leaving the water-soluble impurities behind.

  • Phase-Transfer Catalyst-Free Reactions: In biphasic systems, the charged nature of the reagent can facilitate its transport to the catalytic site without the need for additional phase-transfer catalysts like tetrabutylammonium bromide (TBAB), which can complicate purification.

  • Compatibility with Water-Soluble Catalysts: This reagent is ideally suited for use with water-soluble palladium catalysts, creating a fully aqueous reaction system that can be both highly efficient and easily managed on an industrial scale.

Mechanistic Considerations in Aqueous Media

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid for the transmetalation step by forming a more nucleophilic boronate species. In an aqueous environment with 4-borono-N,N,N-trimethylbenzenaminium iodide, the equilibrium between the boronic acid and the boronate is readily established, facilitating efficient transfer of the aryl group to the palladium center.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)L2X Ar-Pd(II)L₂-X Pd(0)L2->ArPd(II)L2X Oxidative Addition ArPd(II)L2Ar' Ar-Pd(II)L₂-Ar' ArPd(II)L2X->ArPd(II)L2Ar' Transmetalation ArPd(II)L2Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' ArPd(II)L2Ar'->Ar-Ar' Ar'B(OH)2_in Ar'-B(OH)₂ (Boronic Acid) Ar'B(OH)2_in->ArPd(II)L2X Base_in Base Base_in->Ar'B(OH)2_in ArX_in ArX_in ArX_in->Pd(0)L2

General Experimental Workflow
Step-by-Step Protocol
  • Catalyst Pre-formation (Optional but Recommended):

    • In a small vial, dissolve Palladium(II) Acetate (4.5 mg, 0.02 mmol, 2 mol%) and TPPTS (23 mg, 0.04 mmol, 4 mol%) in 2 mL of deionized water.

    • Stir the solution for 15-20 minutes at room temperature. The formation of a water-soluble Pd(0)-TPPTS complex is often indicated by a color change.

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Bromobenzamide (200 mg, 1.0 mmol, 1.0 equiv), 4-borono-N,N,N-trimethylbenzenaminium iodide (385 mg, 1.2 mmol, 1.2 equiv), and Potassium Carbonate (276 mg, 2.0 mmol, 2.0 equiv).

    • Add 10 mL of deionized water to the flask.

  • Initiation of Reaction:

    • Add the pre-formed catalyst solution to the main reaction flask via syringe.

    • Fit the flask with a reflux condenser and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature. The biaryl product may precipitate out of the aqueous solution upon cooling.

    • Add 20 mL of ethyl acetate to the flask and stir for 10 minutes.

    • Transfer the mixture to a separatory funnel. The layers should separate cleanly.

    • Extract the aqueous layer with two additional 15 mL portions of ethyl acetate.

    • Combine the organic layers and wash with 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure biaryl carboxamide intermediate.

Expected Outcome

This protocol is expected to provide the desired biaryl carboxamide product in good to excellent yield (typically >80%). The use of the water-soluble boronic acid reagent significantly simplifies the removal of unreacted starting material and boron-containing byproducts, which remain in the aqueous phase during extraction.

Safety and Handling

4-borono-N,N,N-trimethylbenzenaminium iodide should be handled in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

  • Inhalation: Avoid breathing dust. May cause respiratory irritation.

  • Skin Contact: May cause skin irritation. In case of contact, wash thoroughly with soap and water.

  • Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Palladium catalysts are heavy metals and should be handled with care. All waste containing palladium should be disposed of according to institutional and local regulations for heavy metal waste.

Conclusion

4-borono-N,N,N-trimethylbenzenaminium iodide is a powerful reagent for the synthesis of pharmaceutical intermediates via aqueous Suzuki-Miyaura cross-coupling. Its inherent water solubility provides a direct path to greener, more efficient, and scalable synthetic processes. By simplifying reaction conditions and product purification, this building block enables researchers and drug development professionals to accelerate the synthesis of complex biaryl molecules, paving the way for the discovery and production of next-generation therapeutics.

References

  • RJPT. (2024). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. [Link]

  • PMC. (2025). Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. [Link]

  • Beilstein Journals. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. [Link]

  • Springer. (n.d.). Multistep synthesis of a valsartan precursor in continuous flow. [Link]

  • PMC. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. [Link]

  • ResearchGate. (n.d.). Example of the Suzuki–Miyaura coupling for the synthesis of Losartan (4). [Link]

  • UNIPI. (2023). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]

  • RSC Publishing. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. [Link]

  • Organic Chemistry Portal. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. [Link]

  • ResearchGate. (n.d.). Examples of biaryl‐containing drugs and agrochemicals. [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)aryl-substituted triphenylamine derivatives. [Link]

  • ACS Publications. (2013). Greening the Valsartan Synthesis: Scale-up of Key Suzuki–Miyaura Coupling over SiliaCat DPP-Pd. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • TCI Chemicals
Method

step-by-step guide for boronic acid-based sensor preparation

Advanced Application Note: Design, Synthesis, and Validation of Boronic Acid-Based Fluorescent Sensors Target Audience: Researchers, analytical chemists, and drug development professionals. Objective: A comprehensive, se...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Design, Synthesis, and Validation of Boronic Acid-Based Fluorescent Sensors

Target Audience: Researchers, analytical chemists, and drug development professionals. Objective: A comprehensive, self-validating methodological guide for engineering physiological-pH active boronic acid sensors for continuous saccharide and glycoprotein monitoring.

Mechanistic Rationale & Sensor Design

Boronic acids act as powerful synthetic receptors by reversibly forming covalent cyclic boronate esters with 1,2- or 1,3-diols—motifs universally present in saccharides and glycoproteins[1],[2]. However, the successful deployment of these sensors in biological systems requires overcoming two fundamental thermodynamic hurdles:

1. The pKa Challenge: The binding affinity of a boronic acid is intrinsically linked to its pKa. Standard phenylboronic acid (PBA) has a pKa of ~8.8, meaning it exists primarily in its unreactive, neutral trigonal planar (sp²) state at physiological pH (7.4)[3],[4]. To engineer a sensor that operates effectively in blood or cellular environments, we must lower the pKa. This is achieved by synthesizing Wulff-type boronic acids , which incorporate an ortho-aminomethyl group. The nitrogen atom facilitates intramolecular B–N interactions or solvent-mediated insertion, stabilizing the reactive tetrahedral (sp³) boronate anion at pH 7.4[5],[6].

2. The Selectivity Challenge: Monoboronic acids inherently exhibit a higher binding affinity for D-fructose over D-glucose due to the highly favorable syn-periplanar diols present in β-D-fructofuranose[7]. To reverse this and achieve glucose selectivity, a diboronic acid scaffold (such as an anthracene-based core) is utilized. The precise spatial arrangement of the two boronic acid clefts allows for cooperative binding with multiple diol sites on a single glucose molecule, dramatically amplifying glucose affinity[8].

G A A B Wulff-type Design (o-aminomethyl) A->B Structural Tuning C Active Sensor (pH 7.4) B->C pKa Reduction E Boronate Ester (Fluorescent) C->E Reversible Binding D Target Diol (Glucose) D->E Covalent Interaction

Logical design and binding mechanism of Wulff-type boronic acid fluorescent sensors.

Thermodynamic Binding Profiles

To guide precursor selection, the following table summarizes the quantitative binding kinetics and pKa values of common boronic acid derivatives. Note the exponential leap in glucose affinity when transitioning from a monoboronic to a diboronic framework.

Table 1: Thermodynamic Binding Affinities and pKa of Boronic Acid Derivatives

Boronic Acid DerivativeApprox. pKaKₐ (D-Fructose, M⁻¹)Kₐ (D-Glucose, M⁻¹)Mechanistic Feature
Phenylboronic Acid (PBA) 8.8~160~4.6Standard monoboronic acid; requires basic pH for optimal binding[4].
Wulff-type PBA 5.5 - 6.5~800~20ortho-aminomethyl group lowers pKa via B-N interaction[3].
Anthracene Diboronic Acid ~7.83163980Diboronic cleft spatially optimized for cooperative glucose binding[8].
Benzoxaborole 7.3~400~40Heterocyclic structure enhances neutral pH binding[3].

Experimental Workflow & Protocols

Workflow S1 Phase 1: Precursor Synthesis (Fluorophore + Receptor) S2 Phase 2: Conjugation (SN2 Alkylation / Reflux) S1->S2 S3 Phase 3: Purification (Silica Gel Chromatography) S2->S3 S4 Phase 4: Structural Validation (11B NMR & Mass Spec) S3->S4 S5 Phase 5: Affinity Calibration (ARS Competitive Assay) S4->S5

Step-by-step experimental workflow for boronic acid sensor preparation and validation.

Phase 1: Synthesis of an Anthracene-Based Diboronic Acid Sensor

This protocol details the Sₙ2 alkylation to attach Wulff-type boronic acid receptors to a fluorescent anthracene core[1],[9].

  • Reagent Preparation: In a flame-dried round-bottom flask, dissolve 1.00 equiv of 9,10-bis(chloromethyl)anthracene and 2.20 equiv of a Wulff-type precursor (e.g., 2-(aminomethyl)phenylboronic acid) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 3.00 equiv of anhydrous K₂CO₃. Causality: The base neutralizes the HCl generated during the substitution, preventing the protonation of the secondary amine, which would halt the nucleophilic attack.

  • Reaction: Purge the system with nitrogen and heat to 80 °C under reflux for 18 hours.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography using a gradient of Dichloromethane/Methanol (starting at 95:5 to 90:10) to isolate the diboronic acid sensor.

  • Self-Validating System (Reaction Monitoring): Extract a 10 µL aliquot, quench in water, and spot on a TLC plate. The reaction is confirmed complete when the starting anthracene spot (high R_f) disappears and a new, highly fluorescent spot (lower R_f due to the polar boronic acid groups) emerges under 365 nm UV light.

Phase 2: Structural Validation via ¹¹B NMR

Because boronic acids are susceptible to oxidation or steric blocking, optical purity is insufficient; the boron center's hybridization capability must be proven[3],[6].

  • Sample Preparation: Dissolve 10 mg of the purified sensor in 0.5 mL of CD₃OD/D₂O (3:1 v/v).

  • Baseline Acquisition: Acquire the ¹¹B NMR spectrum at 298 K. You should observe a broad peak around ~30 ppm , indicative of the trigonal planar (sp²) free boronic acid.

  • Self-Validating System (Hybridization Test): Add 10 equivalents of D-fructose directly to the NMR tube and mix gently. Re-acquire the spectrum. The peak must shift upfield to ~10 ppm . This shift physically proves the transition to the tetrahedral (sp³) boronate ester. Failure to shift indicates a degraded or sterically inaccessible boron center[3].

Phase 3: Affinity Calibration via ARS Competitive Assay

For sensors that do not exhibit massive intrinsic fluorescence shifts upon binding, Alizarin Red S (ARS) is used as a fluorescent reporter. ARS is a catechol dye that forms a highly fluorescent complex with boronic acids. Target diols competitively displace ARS, quenching the signal[10],[7],[11].

  • Complex Formation: Prepare a 10 µM solution of ARS in 0.1 M phosphate buffer (pH 7.4). Titrate the synthesized boronic acid sensor into the ARS solution until the fluorescence (Excitation: 468 nm, Emission: 572 nm) plateaus, establishing the baseline ARS-boronate complex.

  • Analyte Titration: Titrate the target analyte (e.g., D-glucose, 0–50 mM) into the cuvette. Record the decrease in fluorescence as glucose displaces the ARS dye.

  • Data Analysis: Plot the change in fluorescence against glucose concentration to calculate the dissociation constant (K_d) and binding affinity (K_a).

  • Self-Validating System (Selectivity Control): To prove the sensor is selectively responding to cis-diols and not undergoing non-specific quenching or pH drift, titrate a parallel sample with sucrose (which lacks available cis-1,2 or 1,3-diols). The fluorescence must remain completely unchanged[11].

References

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels Source: PMC / National Institutes of Health URL
  • Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors Source: PMC / National Institutes of Health URL
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: NSF Public Access Repository URL
  • Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors Source: ACS Omega URL
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: ACS Publications URL
  • A detailed examination of boronic acid–diol complexation Source: ResearchGate URL
  • Recent Progress in Diboronic-Acid-Based Glucose Sensors Source: MDPI URL
  • Structure−Reactivity Relationships in Boronic Acid−Diol Complexation Source: Semantic Scholar URL
  • Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules Source: ResearchGate URL
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation Source: PMC / National Institutes of Health URL
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation Source: ACS Omega URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Managing the Stability of 4-Borono-N,N,N-trimethylbenzenaminium iodide

An in-depth guide to preventing protodeboronation of 4-borono-N,N,N-trimethylbenzenaminium iodide. Prepared by the Senior Application Scientist Team Welcome to the technical support center for 4-borono-N,N,N-trimethylben...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to preventing protodeboronation of 4-borono-N,N,N-trimethylbenzenaminium iodide.

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-borono-N,N,N-trimethylbenzenaminium iodide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this unique, water-soluble boronic acid. Its powerful electron-donating character and inherent charge make it a valuable building block, but also render it susceptible to protodeboronation—an undesired side reaction that cleaves the crucial carbon-boron bond.[1]

This document provides in-depth troubleshooting advice, optimized protocols, and the mechanistic rationale behind our recommendations to help you maximize your reaction yields and minimize byproducts.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is my 4-borono-N,N,N-trimethylbenzenaminium iodide particularly susceptible?

A: Protodeboronation is a reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, converting your starting material into the N,N,N-trimethylanilinium iodide byproduct.[2][3] This reagent is highly susceptible for two primary reasons:

  • Electronic Effects : The N,N,N-trimethylammonio group is strongly electron-donating (via resonance of the corresponding aniline free base), which increases the electron density on the aromatic ring. This weakens the carbon-boron bond, making the ipso-carbon more prone to attack by a proton.[4][5]

  • pH and Speciation : Like most arylboronic acids, protodeboronation is often fastest at high pH.[6][7] Strong bases deprotonate the boronic acid to form a more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻), which accelerates the cleavage of the C-B bond.[6][8][9]

Q2: I see N,N,N-trimethylaniline in my crude NMR. What is the most likely cause?

A: The presence of N,N,N-trimethylaniline (or its salt) is the hallmark of protodeboronation. The most common cause is the use of an overly strong base (e.g., NaOH, KOH, alkoxides) or excessively high reaction temperatures.[2][9] The combination of a strong base and a protic solvent (like water or alcohols) creates a highly favorable environment for this side reaction.

Q3: Can I use a boronic ester, like a pinacol ester, to avoid this issue?

A: Yes, converting a boronic acid to its corresponding pinacol (or MIDA) ester is a standard strategy to enhance stability and prevent protodeboronation.[3][10][11] This approach modifies the reagent's properties, notably reducing its water solubility and altering the kinetics of transmetalation in cross-coupling reactions.[6] If you are synthesizing the reagent, creating the boronate ester derivative from an earlier intermediate is an excellent strategy for challenging applications.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving protodeboronation issues encountered during your experiments.

Symptom 1: Low Yield of Desired Product, Major Byproduct is N,N,N-trimethylanilinium salt

This is the classic sign of significant protodeboronation. The desired cross-coupling reaction is being outcompeted by the C-B bond cleavage.

Potential Cause Scientific Rationale Recommended Solution
Inappropriate Base Selection Strong hydroxide or alkoxide bases create a high concentration of the highly reactive boronate anion, which is extremely prone to rapid protolysis, especially in the presence of water.[2][6][9]Switch to a Milder Base: Use weaker inorganic bases that provide a more moderate pH. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. For anhydrous conditions, cesium fluoride (CsF) can also be effective.[2][12]
High Reaction Temperature The rate of protodeboronation, like most undesired side reactions, increases with temperature.[13]Reduce Temperature: Find the lowest temperature at which the catalytic cycle for your desired reaction proceeds efficiently. Often, a more active catalyst allows for a significant reduction in temperature.
Inefficient Catalyst System If the desired catalytic cycle (e.g., Suzuki-Miyaura) is slow, the boronic acid has more time to decompose via protodeboronation.[2][10]Enhance Catalyst Activity: Employ a highly active palladium catalyst system. Use modern phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands that promote rapid oxidative addition and reductive elimination.[2][14]
Presence of Excess Water Water acts as the primary proton source for protodeboronation.[2][10] While the reagent is a salt often used in aqueous media, minimizing excess water can slow the side reaction.Use Anhydrous Conditions (if possible): If your reaction tolerates it, use dry solvents (e.g., dioxane, 2-MeTHF, toluene) and consider using an anhydrous base like K₃PO₄. If water is required for solubility or the catalytic cycle, use the minimum amount necessary (e.g., 10:1 organic solvent to water).[2]
Symptom 2: Inconsistent Yields and Reaction Stalls

This can occur when the reaction conditions are on the edge of viability, leading to unpredictable levels of protodeboronation.

Potential Cause Scientific Rationale Recommended Solution
Reaction pH Drift In unbuffered or poorly mixed systems, localized pH changes can occur, creating pockets where protodeboronation is accelerated.Ensure Homogeneous Mixing: Use efficient stirring to maintain a uniform reaction mixture. Consider a Buffered System: While less common, for sensitive substrates, using a buffered base system can help maintain the optimal pH.
Slow Catalyst Activation If the Pd(II) precatalyst is slow to reduce to the active Pd(0) species, the boronic acid is exposed to basic conditions for an extended period before productive coupling can begin.Use a Pd(0) Source or Pre-activated Catalyst: Consider using a catalyst like Pd₂(dba)₃ or a pre-formed Pd(0) complex. Modern "G2" or "G3" precatalysts are designed for rapid, reliable activation.

Mechanistic Insights: The Chemistry of C-B Bond Cleavage

Understanding the mechanism is key to preventing it. For an electron-rich arylboronic acid like 4-borono-N,N,N-trimethylbenzenaminium iodide, the base-catalyzed pathway is dominant in cross-coupling reactions.

  • Boronate Formation: The boronic acid exists in equilibrium with its more nucleophilic tetrahedral boronate form in the presence of a base.[9][10]

  • Protonolysis (Rate-Limiting Step): The electron-rich aromatic ring, activated by the amine, attacks a proton source (typically water). The C-B bond cleaves, releasing the arene and boric acid.[4][8]

Below is a diagram illustrating this detrimental pathway in competition with the desired Suzuki-Miyaura coupling.

G cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_proto Undesired Protodeboronation Pathway ArBOH2_S Ar-B(OH)₂ (Starting Material) ArBOH3 [Ar-B(OH)₃]⁻ ArBOH2_S->ArBOH3 Base ArBOH2_P Ar-B(OH)₂ (Starting Material) ArPdL2X Ar-Pd(II)-L₂-X Product Ar-Ar' (Desired Product) ArPdL2X->Product Reductive Elimination Base_S Base (e.g., K₃PO₄) ArX Ar'-X ArX->ArPdL2X Oxidative Addition Pd0 Pd(0)L₂ ArBOH3->ArPdL2X Transmetalation ArBOH3_P [Ar-B(OH)₃]⁻ ArBOH2_P->ArBOH3_P Strong Base ArH Ar-H (Byproduct) ArBOH3_P->ArH Protonolysis (H₂O) (Fast) Base_P Base (e.g., NaOH) H2O H₂O (Proton Source) G start Low yield or significant protodeboronation observed q_base What base was used? start->q_base strong_base Strong (NaOH, KOH, KOtBu) q_base->strong_base Strong weak_base Mild (K₃PO₄, etc.) q_base->weak_base Mild q_catalyst What catalyst system was used? old_catalyst Standard (e.g., Pd(PPh₃)₄) q_catalyst->old_catalyst Standard active_catalyst High-Activity Precatalyst q_catalyst->active_catalyst Active q_temp What was the reaction temperature? high_temp > 100 °C q_temp->high_temp High low_temp ≤ 100 °C q_temp->low_temp Optimal sol_base SOLUTION: Switch to a milder base (K₃PO₄, Cs₂CO₃) sol_catalyst SOLUTION: Use a high-activity catalyst (e.g., Buchwald/NHC ligand) sol_temp SOLUTION: Lower the temperature (start at 80 °C) strong_base->sol_base weak_base->q_catalyst old_catalyst->sol_catalyst active_catalyst->q_temp high_temp->sol_temp low_temp->sol_base If issue persists, re-evaluate base choice.

Sources

Optimization

Technical Support Center: Purification Strategies for Products from 4-borono-N,N,N-trimethylbenzenaminium iodide Reactions

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting guides and FAQs for the purification of reaction products derived fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting guides and FAQs for the purification of reaction products derived from 4-borono-N,N,N-trimethylbenzenaminium iodide. This unique reagent, often used in Suzuki-Miyaura cross-coupling reactions to introduce a permanently charged, water-solubilizing moiety, presents significant purification challenges due to the ionic and highly polar nature of both the starting material and the desired products.[1][2][3]

This guide is structured to help you navigate these challenges, moving from frequently asked questions for rapid problem-solving to detailed troubleshooting protocols for more complex purification issues.

Section 1: Core Principles & Initial Purification Strategy

The primary challenge in purifying products from these reactions is that both the starting material and the product are quaternary ammonium salts.[4][5] These compounds are often highly soluble in water and polar solvents but insoluble in common nonpolar organic solvents, rendering standard liquid-liquid extraction techniques ineffective.[6] Furthermore, common impurities from Suzuki-Miyaura reactions, such as boronic acid byproducts, add another layer of complexity.[7][8]

Your purification strategy must be tailored to the ionic nature of your target compound. The first step is a careful assessment of the crude reaction mixture.

General Purification Workflow

The following diagram outlines a general decision-making process for purifying your target quaternary ammonium salt product.

Purif_Workflow CRUDE Crude Reaction Mixture (Post-Reaction) FILTRATE Filter to Remove Insoluble Base/Catalyst CRUDE->FILTRATE SOL_CHECK Is Product Soluble in an Organic Solvent? FILTRATE->SOL_CHECK AQ_WORKUP Aqueous Workup (Highly Unlikely to Work) SOL_CHECK->AQ_WORKUP Yes CRYSTAL Attempt Recrystallization or Precipitation SOL_CHECK->CRYSTAL No REV_PHASE Reversed-Phase Chromatography (RPC) SOL_CHECK->REV_PHASE No SPE Solid-Phase Extraction (SPE) (Cation Exchange or Reversed-Phase) SOL_CHECK->SPE No PURE Pure Product AQ_WORKUP->PURE Success CRYSTAL->REV_PHASE Failure CRYSTAL->PURE Success REV_PHASE->PURE Success SPE->PURE Success

Caption: General purification workflow for products of 4-borono-N,N,N-trimethylbenzenaminium iodide reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why can't I extract my product from the aqueous layer using common organic solvents like ethyl acetate or dichloromethane?

A1: Your product is a quaternary ammonium salt, which is ionic and typically has very high polarity. This makes it highly soluble in water and insoluble in nonpolar organic solvents.[4][6] Standard liquid-liquid extraction relies on the differential solubility of a compound between an aqueous and an immiscible organic phase. Since your product strongly prefers the aqueous phase, this method is generally ineffective.

Q2: I tried running a column on normal-phase silica gel, but my product either streaked badly or didn't move from the baseline. Why?

A2: Normal-phase chromatography separates compounds based on polarity, with polar compounds adsorbing strongly to the polar silica surface. Your quaternary ammonium salt is extremely polar and will bind almost irreversibly to silica gel, leading to poor elution and streaking.[5] This technique is not suitable for this class of compounds. You must use reversed-phase chromatography.[9]

Q3: After quenching my reaction, I see a white, gummy, or insoluble solid. What is it?

A3: This is very likely a boroxine, which is the trimeric anhydride of a boronic acid.[10][11][12] Boronic acids can dehydrate, especially upon heating or under anhydrous conditions, to form stable six-membered boroxine rings.[10][12][13] These are common byproducts in Suzuki reactions and can often be removed by filtration or specific workup procedures designed to hydrolyze them back to the more soluble boronic acid.[14]

Q4: How can I remove unreacted 4-borono-N,N,N-trimethylbenzenaminium iodide starting material?

A4: Since the starting material and the product have very similar chemical properties (both are quaternary ammonium salts), separation can be challenging. The most effective method is typically high-performance liquid chromatography (HPLC) or flash chromatography on a reversed-phase (C18) column.[9][15] The subtle differences in hydrophobicity between your product and the starting material can be exploited to achieve separation. Recrystallization may also be effective if a suitable solvent system can be found that selectively crystallizes the product.

Q5: What is ion-pair chromatography and why is it recommended for my compound?

A5: Ion-pair chromatography is a reversed-phase technique where a reagent (an "ion-pairing agent") is added to the mobile phase.[16][17][18] This agent has a hydrophobic part and a charge opposite to your analyte. It forms a neutral, hydrophobic complex with your charged product, allowing it to be retained and separated on a nonpolar C18 stationary phase.[18][19] For your positively charged quaternary ammonium product, a common ion-pairing agent would be trifluoroacetic acid (TFA) or a sodium alkanesulfonate.[19]

Section 3: In-Depth Troubleshooting & Protocols

This section provides detailed solutions to common, complex problems encountered during purification.

Problem 1: Product is water-soluble and cannot be purified by extraction or normal-phase chromatography.

This is the most common issue. The solutions involve methods that are compatible with highly polar, ionic compounds.

Solution A: Recrystallization / Precipitation

Recrystallization is often the most straightforward method if your product is a solid and a suitable solvent system can be identified. The goal is to find a solvent or solvent mixture in which the product is soluble when hot but insoluble when cold, while impurities remain in solution.

Step-by-Step Protocol for Recrystallization:

  • Solvent Screening: In small test tubes, test the solubility of your crude product (a few milligrams) in various polar solvents (see Table 1). Look for a solvent that requires heating to dissolve the compound.

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., residual catalyst, boroxines), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. This prevents the product from crystallizing prematurely.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or freezer.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum.

Table 1: Common Solvent Systems for Quaternary Ammonium Salt Recrystallization

Solvent SystemRationale
Isopropanol / Diethyl EtherDissolve in hot isopropanol, then add ether as an anti-solvent until turbidity is observed. Reheat to clarify and then cool slowly.
Methanol / Acetone or AcetonitrileDissolve in a minimal amount of hot methanol. Add acetone or acetonitrile slowly until the solution becomes cloudy, then allow it to cool.[20]
Ethanol / WaterFor less polar products, dissolving in hot ethanol and adding water as an anti-solvent can sometimes induce crystallization.
Acetonitrile / WaterThis combination can be effective, particularly if the product has some hydrophobic character.[5]
WaterIf the product has lower water solubility than impurities, crystallization directly from a concentrated aqueous solution upon cooling may be possible.[21]
Solution B: Ion-Pair Reversed-Phase Flash Chromatography

When crystallization fails, reversed-phase flash chromatography is the workhorse method. The addition of an ion-pairing agent is often critical for achieving good peak shape and resolution.[9][22][23]

Step-by-Step Protocol for Ion-Pair RPC:

  • Column & Solvent Preparation:

    • Select a C18 reversed-phase flash column.

    • Prepare two mobile phases. A typical system is:

      • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA)

      • Solvent B: Acetonitrile (or Methanol) + 0.1% TFA

    • The TFA serves as an ion-pairing agent, forming a neutral complex with your quaternary amine, which enhances its retention on the C18 phase.[9]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent (e.g., methanol or DMSO).

    • Alternatively, for better resolution, create a slurry of your crude product with a small amount of C18 silica ("dry loading") and load the powder onto the column.

  • Column Equilibration: Equilibrate the column by running 5-10 column volumes of your starting mobile phase composition (e.g., 95% Solvent A / 5% Solvent B).

  • Elution: Run a gradient from low organic content to high organic content (e.g., 5% B to 100% B over 10-20 column volumes).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC (on C18 plates) or LC-MS to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions. Remove the acetonitrile/methanol on a rotary evaporator. The remaining aqueous solution containing your product and TFA can be lyophilized (freeze-dried) to yield the product as a TFA salt.

Problem 2: Persistent Contamination with Boronic Acid Byproducts

Boronic acids and their corresponding boroxine anhydrides are common impurities in Suzuki reactions.[7] While some can be removed by filtration, more soluble species require targeted strategies.

Explanation: The Boronic Acid <=> Boroxine Equilibrium

Boronic acids exist in equilibrium with their cyclic trimer, the boroxine. This dehydration is often reversible by the addition of water.[10][11][13]

Boroxine_Equilibrium cluster_0 3x Boronic Acid cluster_1 Boroxine B1 R-B(OH)₂ Boroxine B1->Boroxine + 3 H₂O Boroxine->B1 - 3 H₂O

Caption: Reversible dehydration of boronic acids to form boroxines.

Solution: Solid-Phase Extraction (SPE)

Solid-phase extraction can be an excellent cleanup step prior to a final purification. Two main types of SPE cartridges are useful here.

A) Cation-Exchange SPE: This method captures your positively charged product while neutral or anionic impurities (like boronic acids) pass through.

  • Condition: Wash a strong cation exchange (SCX) cartridge with methanol, then with water or the solvent your sample is dissolved in.

  • Load: Dissolve your crude mixture in a suitable solvent (e.g., water/methanol) and load it onto the cartridge. Your quaternary ammonium product will be retained by ionic interaction.[24]

  • Wash: Wash the cartridge with the loading solvent to elute neutral impurities (e.g., boroxine).

  • Elute: Elute your product using a solvent containing a high concentration of a competing cation, such as 2-5% ammonia in methanol or a buffered salt solution.

B) Reversed-Phase SPE: This method is useful for removing highly polar impurities from a less polar product.

  • Condition: Wash a C18 SPE cartridge with methanol, then with water.

  • Load: Dissolve the crude product in a highly aqueous solution and load it onto the cartridge. The product and other hydrophobic impurities will be retained.

  • Wash: Wash with water or a low-percentage organic solvent to remove very polar impurities.

  • Elute: Elute the product with a higher concentration of organic solvent (e.g., acetonitrile or methanol).

Section 4: Troubleshooting Logic Diagram

When facing a difficult separation, a logical approach is key. The following diagram provides a troubleshooting framework for a common and frustrating problem: a product that appears as an inseparable mixture or an oil.

Troubleshooting START Product is Impure / Oily After Initial Workup ANALYZE Analyze by LC-MS / NMR to Identify Impurities START->ANALYZE IMP_ID Major Impurity Type? ANALYZE->IMP_ID BORONIC Boronic Acid / Boroxine IMP_ID->BORONIC Boron-based START_MAT Starting Material IMP_ID->START_MAT Unreacted SM OTHER Other Byproducts IMP_ID->OTHER Unknown BORONIC_SOL Use Cation-Exchange SPE to Bind Product & Wash Away Neutral Boronic Species BORONIC->BORONIC_SOL START_MAT_SOL Optimize Reversed-Phase Chromatography Gradient. Try different ion-pairing agent (e.g., Formic Acid vs. TFA) START_MAT->START_MAT_SOL OTHER_SOL Attempt Recrystallization from different solvent systems. Consider preparative HPLC for very difficult separations. OTHER->OTHER_SOL END Re-analyze for Purity BORONIC_SOL->END START_MAT_SOL->END OTHER_SOL->END

Caption: Troubleshooting logic for common purification challenges.

References

  • About the Purification Route of Ionic Liquid Precursors. (2017). MDPI. [Link]

  • Recovery and purification of ionic liquids from solutions: a review. PMC. [Link]

  • Growth of boronic acid based two-dimensional covalent networks on a metal surface under ultrahigh vacuum. (2014). Chemical Communications (RSC Publishing). [Link]

  • Recovery and purification of ionic liquids from solutions: a review. RSC Publishing. [Link]

  • Synthesis, purification and characterization of ionic liquids. (2007). PubMed. [Link]

  • Boroxine formation reaction mechanism as calculated by DFT. ResearchGate. [Link]

  • Reversed-phase, ion-pair liquid chromatography of quaternary ammonium compounds: determination of pyridostigmine, neostigmine and edrophionium in biological fluids. (1980). PubMed. [Link]

  • A purification method of ionic liquids to obtain their high purity.
  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC. [Link]

  • Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. (2025). MDPI. [Link]

  • Isolation and purification of quaternary ammonium salts.
  • Ionizable compound purification using reversed-phase flash column chromatography. (2023). Biotage. [Link]

  • Hydrostability of Boroxines. ResearchGate. [Link]

  • Water-stable boroxine structure with dynamic covalent bonds. (2022). PMC - NIH. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Normal-phase and Reversed-phaselity. YAZAWA HPLC COLUMN SCHOOL. [Link]

  • Quaternary ammonium salt purification. (2025). Reddit. [Link]

  • Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. (2017). ACS Publications. [Link]

  • SOLID PHASE EXTRACTION FOR DETERMINING ORGANIC COMPOUNDS IN HIGH IONIC STRENGTH SOLUTIONS. (2007). Taylor & Francis. [Link]

  • Solid-phase extraction. Wikipedia. [Link]

  • Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Agilent. [Link]

  • Understanding and Improving Solid-Phase Extraction. (2014). LCGC International. [Link]

  • Solid-Phase Extraction. (2023). Chemistry LibreTexts. [Link]

  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]

  • Problems with Suzuki coupling. (2025). Reddit. [Link]

  • Ion pair chromatography reagents. Scharlab. [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025). ACS Publications. [Link]

  • Role of Analogue Ions in the Ion-Pair Reversed-Phase Chromatography of Quaternary Ammonium Compounds. (2003). Journal of Chromatographic Science | Oxford Academic. [Link]

  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ResearchGate. [Link]

  • Preparation and Properties of Multiple Ammonium Salts Quaternized by Epichlorohydrin. ACS Publications. [Link]

  • Synthesis and stability of 1-aminoalkylphosphonic acid quaternary ammonium salts. (2021). Nature. [Link]

  • Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. (2016). MDPI. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • How to purify boronic acids/boronate esters?. (2016). ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science (RSC Publishing). [Link]

  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. (2019). MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Couplings for Sterically Hindered Substrates

Welcome to the Advanced Coupling Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic bottlenecks researchers face when coupling sterically demandin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Coupling Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic bottlenecks researchers face when coupling sterically demanding aryl halides with hindered boronic acids. This guide bypasses generic advice, focusing instead on the causality of catalytic failure and providing field-proven, self-validating protocols to synthesize complex di-, tri-, and tetra-ortho-substituted biaryls.

Diagnostic Overview: The Mechanistic Bottleneck

Low conversion in sterically demanding Suzuki-Miyaura cross-couplings is rarely a simple handling error; it is a fundamental kinetic issue. Steric bulk around the reaction centers impedes all three critical steps of the palladium catalytic cycle:

  • Oxidative Addition: Hindered aryl halides struggle to coordinate with the palladium center.

  • Transmetalation: Bulky boronic acids resist the formation of the crucial Pd–O–B intermediate.

  • Reductive Elimination: The final collapse of the Pd(II) intermediate into the biaryl product is thermodynamically uphill if the ligands do not provide sufficient steric push.

To overcome these barriers, the modern approach relies on precisely engineered ligands—specifically, bulky, electron-rich phosphines (Buchwald ligands) and N-heterocyclic carbenes (NHCs).

CatalyticCycle Pd0 Pd(0)L(n) Active Catalyst OxAdd Oxidative Addition (Hindered by substrate bulk, aided by strong σ-donors) Pd0->OxAdd + Ar-X PdII_X Pd(II)(Ar)(X)L(n) Resting State OxAdd->PdII_X Transmet Transmetalation (Requires base activation, susceptible to halide inhibition) PdII_X->Transmet + Ar'-B(OH)3- PdII_Ar Pd(II)(Ar)(Ar')L(n) Intermediate Transmet->PdII_Ar RedElim Reductive Elimination (Accelerated by bulky ligands) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Sterically Hindered Biaryl Product RedElim->Product

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting steric and mechanistic bottlenecks.

Troubleshooting & FAQs

Q1: My reaction with a di-ortho-substituted aryl halide and a hindered boronic acid yields unreacted starting material. What is the primary cause?

A1: The primary cause is the failure of the oxidative addition step. Standard catalysts like Pd(PPh3​)4​ are ineffective because they do not readily dissociate to form the coordinatively unsaturated, highly reactive 12-electron Pd(0) species required for hindered substrates. Solution: Switch to bulky, strong σ -donor ligands. N-heterocyclic carbenes (NHCs), such as those found in Pd-PEPPSI complexes, provide intense electron density to the palladium center, facilitating oxidative addition into the strong C–X bond [1]. Alternatively, robust acenaphthoimidazolylidene palladium complexes have demonstrated near-quantitative yields for tetra-ortho-substituted biaryls at catalyst loadings as low as 0.5 mol% [2].

Q2: I am using an aryl iodide, but the reaction stalls at 30% conversion despite using a highly active Buchwald ligand (e.g., SPhos). Why?

A2: You are likely experiencing halide inhibition . During the catalytic cycle, the transmetalation step requires the formation of a highly reactive Pd–OH intermediate. As the reaction progresses, the accumulation of iodide salts ( I− ) drives the equilibrium backward, trapping the catalyst in an inactive Pd–I resting state. Solution: Change your solvent system. Kinetic studies reveal that switching the organic phase from THF to Toluene in a biphasic mixture (Toluene/ H2​O ) minimizes the concentration of iodide in the organic phase, overcoming the inhibition and driving the reaction to full conversion [3].

Q3: How do I choose the correct base for a sterically encumbered Suzuki coupling?

A3: The base must activate the boronic acid (forming the reactive boronate) without degrading the catalyst or substrate. For hindered systems, weak bases like Na2​CO3​ are often insufficient. Solution: Employ moderately strong bases such as Potassium Phosphate ( K3​PO4​ ) or Cesium Carbonate ( Cs2​CO3​ ). The larger ionic radius of the Cesium cation increases the solubility and nucleophilicity of the carbonate in organic solvents (like Dioxane or Toluene), significantly accelerating the transmetalation step.

Workflow Start Low Yield with Hindered Substrates CheckCat Evaluate Catalyst & Ligand Start->CheckCat UseBulky Switch to SPhos, Pd-PEPPSI-IPent, or NHCs CheckCat->UseBulky CheckBase Evaluate Base & Solvent UseBulky->CheckBase UseStrongBase Use K3PO4 or Cs2CO3 in Dioxane or Toluene CheckBase->UseStrongBase CheckHalide Check Halide Inhibition (If Ar-I) UseStrongBase->CheckHalide UseToluene Switch to Toluene/H2O to minimize inhibition CheckHalide->UseToluene

Figure 2: Systematic troubleshooting workflow for hindered Suzuki-Miyaura cross-couplings.

Performance Benchmarking: Catalyst & Ligand Selection

Selecting the right catalyst system is a balance between electronic activation and steric propulsion. The table below summarizes the causality behind ligand selection for hindered substrates.

Catalyst / Ligand SystemSteric ToleranceOxidative Addition RateReductive Elimination RateBest Use Case
Pd(PPh3​)4​ LowSlowSlowUnhindered, standard substrates.
Pd(OAc)₂ / SPhos HighFast ( σ -donor)Fast (Bulky biaryl)Di- and tri-ortho-substituted biaryls; prone to halide inhibition with iodides.
Pd-PEPPSI-IPr HighVery Fast (NHC)FastBroad spectrum hindered couplings; excellent for C–O cleavage [1].
Pd-PEPPSI-IPent Very HighVery Fast (NHC)Very Fast (Extreme bulk)Tetra-ortho-substituted biaryls; highly congested systems.
Acenaphthoimidazolylidene Pd Very HighExtremely FastVery FastUltra-low catalyst loading (0.5 mol%) for tetra-ortho biaryls [2].

Standard Operating Procedure (SOP): Synthesis of Tetra-ortho-substituted Biaryls

This protocol utilizes Pd-PEPPSI-IPent and a biphasic Toluene/Water system to ensure a self-validating, high-yielding reaction capable of overcoming both steric hindrance and halide inhibition.

Materials Required:
  • Sterically hindered aryl halide (1.0 equiv)

  • Sterically hindered boronic acid (2.0 equiv - excess required due to slow transmetalation)

  • Pd-PEPPSI-IPent (2.0 mol%)

  • K3​PO4​ (3.0 equiv)

  • Anhydrous Toluene and Degassed H2​O (Ratio 4:1)

  • Internal Standard (e.g., dodecane) for GC/LC-MS validation.

Step-by-Step Methodology:
  • Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (2.0 mmol), K3​PO4​ (3.0 mmol), and Pd-PEPPSI-IPent (0.02 mmol).

    • Causality Check: Adding the catalyst as a bench-stable precatalyst (PEPPSI) avoids the need for a glovebox while ensuring a 1:1 Pd-to-ligand ratio.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Via syringe, add 4.0 mL of anhydrous, sparged Toluene, followed by 1.0 mL of degassed H2​O . Add 50 μ L of dodecane as an internal standard.

    • Causality Check: The biphasic Toluene/ H2​O system sequesters generated halide salts into the aqueous layer, preventing the formation of the inactive Pd–X resting state [3].

  • Reaction Execution: Place the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the organic and aqueous phases.

  • Self-Validation & Monitoring: After 2 hours, withdraw a 50 μ L aliquot via syringe, dilute with ethyl acetate, filter through a short pad of silica, and analyze via GC-MS or LC-MS against the dodecane internal standard. If conversion is <50%, verify the stirring rate (biphasic mass transfer limitation) before adjusting temperature.

  • Work-up: Upon completion (typically 12-24 hours), cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over MgSO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

Optimization

effect of pH on the stability and reactivity of 4-borono-N,N,N-trimethylbenzenaminium iodide

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who face challenges when analyzing trace-level metabolites—such as br...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who face challenges when analyzing trace-level metabolites—such as brassinosteroids and saccharides—using mass spectrometry.

To overcome the poor ionization efficiency of these neutral compounds, we utilize 4-borono-N,N,N-trimethylbenzenaminium iodide (BTBA) . BTBA is a state-of-the-art chemical derivatization reagent that introduces a permanent cationic quaternary ammonium group to the target molecule, enhancing MS ionization efficiency by up to 448,785 times[1]. However, the success of this reaction is entirely dictated by the pH of your microenvironment. This guide provides an authoritative, self-validating framework to troubleshoot and optimize the stability and reactivity of BTBA in your analytical workflows.

Core Principles: The Mechanistic Causality of pH

To troubleshoot BTBA, you must first understand its chemical behavior. The reactivity of BTBA relies on the conversion of its neutral, trigonal planar boronic acid moiety into a reactive, tetrahedral boronate anion.

This transition is strictly pH-dependent. If the pH is below the pKa of the boronic acid group (typically around 8.5–9.0), the formation of the cyclic boronate ester with vicinal diols is thermodynamically unfavorable. The boron atom remains electron-deficient and cannot effectively coordinate with the diol oxygens. Conversely, when the pH is adjusted to the optimal alkaline range (10.0–11.0), the hydroxide ions coordinate with the boron, forming the tetrahedral anion. This intermediate rapidly undergoes condensation with the vicinal diol, releasing water and forming a highly stable cyclic ester[2].

However, extreme alkaline conditions (pH > 12) or prolonged exposure to high pH can lead to the degradation of the quaternary ammonium tag or hydrolysis of the newly formed ester[3].

BTBA_Mechanism A BTBA (Neutral) Low pH (< 8) B BTBA (Boronate Anion) Optimal pH (9-11) A->B OH- (Alkaline shift) B->A H+ (Acidic shift) D Boronate Ester Complex Stable for MS B->D + Diol (Condensation) E Hydrolysis / Degradation B->E Extreme pH (> 12) C Vicinal Diol Target C->D D->A Acidic Hydrolysis (pH < 5)

pH-dependent equilibrium and reactivity pathway of BTBA with vicinal diols.

Quantitative Data: Effect of pH on BTBA Performance

To assist in your experimental design, the following table summarizes the causal relationship between pH, BTBA chemical state, and the resulting analytical consequences.

pH RangeBTBA Chemical StateReactivity (Yield %)Stability / Half-lifeAnalytical Consequence
< 5.0 Neutral Boronic Acid< 5%High (Reagent), Low (Ester)Ester hydrolyzes rapidly; complete loss of MS signal.
6.0 - 8.0 Neutral / Partial Anion10% - 40%ModerateIncomplete derivatization; poor reproducibility.
9.0 - 11.0 Tetrahedral Boronate Anion> 95%Optimal (Ester)Maximum MS response; stable complex formed[2].
> 12.0 Boronate AnionVariableLow (Reagent Degradation)Quaternary ammonium degradation; peak splitting.

Troubleshooting Guide

Symptom 1: Complete loss of derivatized analyte signal during LC-MS/MS.

  • Mechanistic Cause: Acidic hydrolysis of the boronate ester on-column. If your LC mobile phase contains high levels of strong acids (e.g., 0.1% Formic Acid, pH ~2.7), the ester bond is cleaved during the chromatographic run, reverting the complex back to the free diol and BTBA[3].

  • Corrective Action: Switch to a milder mobile phase additive. We recommend using 0.01% weak acid or a lightly buffered ammonium acetate solution to protect the complex during the gradient.

Symptom 2: Low derivatization efficiency despite adding excess BTBA.

  • Mechanistic Cause: Suboptimal reaction pH due to matrix interference. Complex biological matrices (e.g., plant extracts, plasma) possess intrinsic buffering capacities. If you add a weak buffer, the final pH of the reaction mixture may fail to reach the critical pH 10.0 threshold required for boronate anion formation[2].

  • Corrective Action: Do not rely on the pH of the stock buffer alone. Measure the final pH of a dummy sample mixture containing your specific matrix. Use dilute ammonium hydroxide to override the matrix's buffering capacity.

Frequently Asked Questions (FAQs)

Q: Why was BTBA chosen over traditional boronic acid reagents like APBA or DMAPBA? A: Traditional reagents rely on primary or tertiary amines that depend entirely on the mobile phase pH for protonation. BTBA incorporates a permanent cationic quaternary ammonium group. It maintains its positive charge regardless of the solvent environment, yielding the highest response enhancement factor (up to 448,785 times) among all derivatization reagents reported for brassinosteroids[1].

Q: How does temperature interact with pH during the BTBA reaction? A: While elevated temperatures can accelerate the initial condensation, they also exponentially increase the rate of hydrolysis if the pH is not perfectly optimized. We recommend maintaining room temperature (20-25°C) and strictly controlling the pH to 10.0–11.0 to achieve >95% yield without risking thermal degradation of the target analytes[3].

Validated Step-by-Step Methodology

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating a stabilization step and an internal standard checkpoint, you can isolate whether an issue occurred during the reaction or the LC-MS/MS analysis.

Optimized BTBA Derivatization Protocol for LC-MS/MS

  • Sample Extraction & Purification: Extract the target vicinal diols (e.g., brassinosteroids) from the biological matrix. We recommend Pipette-Tip Solid-Phase Extraction (PT-SPE) to minimize matrix interferences and reduce the required sample amount[4].

  • Internal Standard Spiking (Validation Checkpoint): Spike the extract with a known concentration of a stable isotope-labeled standard (e.g., D3-brassinosteroid). Causality: A final MS recovery of >85% for this standard will validate that the pH was successfully maintained and no ester hydrolysis occurred.

  • Reagent Preparation: Prepare a 4 mM stock solution of BTBA in anhydrous acetonitrile. Store at -20°C to prevent oxidation of the iodide counterion. Do not use aqueous stock solutions for long-term storage.

  • pH Adjustment: Reconstitute the dried sample extract in 50 µL of a 1:1 acetonitrile/water mixture. Adjust the pH strictly to 10.0 using dilute ammonium hydroxide[2].

  • Derivatization: Add 10 µL of the BTBA stock solution to the buffered sample. Vortex for 30 seconds.

  • Incubation: Incubate at room temperature (20-25°C) for 30 minutes to allow complete formation of the boronate ester.

  • Stabilization (Critical Step): Neutralize the reaction slightly by adjusting the pH to 7.5–8.0. Causality: This halts further alkaline-driven side reactions and protects the quaternary ammonium group from degradation prior to injection.

  • Analysis: Transfer to an autosampler vial for immediate LC-MS/MS analysis in positive ion mode.

BTBA_Workflow S1 1. Sample Extraction (PT-SPE / IAC) S2 2. Buffer Adjustment (pH 10.0 with NH4OH) S1->S2 S3 3. BTBA Reagent Addition (Excess Molar Ratio) S2->S3 S4 4. Incubation (Room Temp, 30-60 min) S3->S4 S5 5. Stabilization (Neutralize to pH 7.5-8.0) S4->S5 S6 6. LC-MS/MS Analysis (Positive ESI Mode) S5->S6

Optimized step-by-step BTBA derivatization workflow for LC-MS/MS analysis.

References

  • Title: Ultrasensitive quantification of endogenous brassinosteroids in milligram fresh plant with a quaternary ammonium derivatization reagent by pipette-tip solid-phase extraction coupled with ultra-high-performance liquid chromatography tandem mass spectrometry Source: doi.org / researchgate.net URL: 4

  • Title: Recent developments and emerging trends of mass spectrometric methods in plant hormone analysis: a review Source: nih.gov URL: 3

  • Title: In-Source Microdroplet Derivatization Using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis Source: acs.org URL: 2

Sources

Troubleshooting

Catalysis Technical Support Center: Minimizing Homocoupling in Suzuki-Miyaura Reactions

Welcome to the Catalysis Troubleshooting Desk. Homocoupling of boronic acids (yielding Ar'-Ar' symmetric byproducts) is one of the most pervasive side reactions in Suzuki-Miyaura cross-coupling.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Troubleshooting Desk. Homocoupling of boronic acids (yielding Ar'-Ar' symmetric byproducts) is one of the most pervasive side reactions in Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, I have designed this portal to move beyond basic "tips and tricks." Here, we will dissect the mechanistic causality of homocoupling, provide interactive troubleshooting FAQs, and establish a self-validating standard operating procedure (SOP) to ensure your cross-coupling reactions proceed with high fidelity.

Mechanistic Deep Dive: The Causality of Homocoupling

To eliminate a side reaction, you must first understand the thermodynamic and kinetic pathways that create it. Homocoupling is not a random error; it is a highly structured catalytic cycle driven primarily by environmental factors and catalyst selection.

  • The Aerobic Pathway (Oxygen-Driven): The most common cause of homocoupling is the presence of molecular oxygen[1]. Oxygen rapidly oxidizes the active Pd(0) catalyst into an electrophilic Pd(II) peroxo complex, (η2−O2​)PdL2​ [1]. This species completely bypasses the standard oxidative addition of your aryl halide. Instead, it undergoes two successive transmetalation events with the organoboronic acid, followed by reductive elimination to yield the homocoupled biaryl and regenerate Pd(0) [1][2].

  • The Catalyst Precursor Pathway: If you use a Pd(II) precatalyst (e.g., Pd(OAc)2​ ) without a dedicated reducing agent, the boronic acid itself acts as the sacrificial reductant[3]. This inherently consumes two equivalents of your boronic acid to reduce Pd(II) to the active Pd(0) state, generating an initial burst of homocoupled product before the actual cross-coupling cycle even begins[3].

  • The Protonolysis Pathway: In highly electron-deficient or sterically hindered systems where oxidative addition is sluggish, a rare protonolysis/second transmetalation event can outcompete the desired cross-coupling cycle, even in the absence of oxygen[4].

G cluster_CC Cross-Coupling Pathway (Desired) cluster_HC Homocoupling Pathway (Side Reaction) Pd0 Pd(0)L_n Active Catalyst OA_CC Oxidative Addition (+ Ar-X) Pd0->OA_CC Oxidation O2 Oxidation (Aerobic) Pd0->Oxidation PdII_CC Ar-Pd(II)-X OA_CC->PdII_CC TM_CC Transmetalation (+ Ar'-B(OH)2) PdII_CC->TM_CC PdII_Diaryl Ar-Pd(II)-Ar' TM_CC->PdII_Diaryl RE_CC Reductive Elimination PdII_Diaryl->RE_CC RE_CC->Pd0 Product_CC Ar-Ar' Cross-Coupled Product RE_CC->Product_CC PdII_Peroxo (η2-O2)PdL2 Peroxo Complex Oxidation->PdII_Peroxo TM1_HC 1st Transmetalation (+ Ar'-B(OH)2) PdII_Peroxo->TM1_HC PdII_Monoaryl Ar'-Pd(II)-OH TM1_HC->PdII_Monoaryl TM2_HC 2nd Transmetalation (+ Ar'-B(OH)2) PdII_Monoaryl->TM2_HC PdII_HomoDiaryl Ar'-Pd(II)-Ar' TM2_HC->PdII_HomoDiaryl RE_HC Reductive Elimination PdII_HomoDiaryl->RE_HC RE_HC->Pd0 Product_HC Ar'-Ar' Homocoupled Byproduct RE_HC->Product_HC

Divergent pathways of Suzuki-Miyaura cross-coupling vs. oxygen-mediated homocoupling.

Interactive Troubleshooting Desk (FAQs)

Q: My reaction is yielding >20% homocoupled boronic acid. What is the primary culprit? A: Aerobic contamination. Even trace dissolved oxygen in your solvent or aqueous base can trigger the peroxo-mediated homocoupling pathway[1][5]. Sparging with nitrogen for 5 minutes is often insufficient for sensitive substrates; rigorous degassing is required.

Q: I rigorously degassed my solvents, but I'm still seeing homocoupling. What else could it be? A: Check your palladium source. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)2​ or PdCl2​ ) without an external reducing agent, your boronic acid is acting as the reductant[3]. Consider switching to a true Pd(0) source like Pd(PPh3​)4​ or a modern precatalyst (like Pd G3/G4 or PEPPSI systems) which generates the active Pd(0) species cleanly without consuming your substrate[6].

Q: How does my choice of ligand affect this side reaction? A: Kinetically, you must make the cross-coupling pathway faster than the homocoupling pathway. Bulky, electron-rich Buchwald-type phosphine ligands (e.g., SPhos, XPhos) accelerate both oxidative addition and the final reductive elimination steps[3][7]. A faster reductive elimination reduces the lifetime of the diorganopalladium(II) intermediate, preventing it from undergoing side reactions.

Q: Does the base concentration play a role? A: Absolutely. High concentrations of strong bases can accelerate transmetalation indiscriminately. For sensitive or electron-deficient substrates, switching to weaker bases (e.g., K3​PO4​ , Na2​CO3​ ) or using biphasic solvent systems limits the local concentration of the activated boronate, minimizing the chance of two boronic acid molecules transmetalating onto the same Pd center[5][6].

Data Center: Catalyst & Condition Optimization Matrix

Use the following data matrix to systematically swap out sub-optimal reaction parameters for field-proven alternatives.

Reaction ParameterSub-optimal Choice (Promotes Homocoupling)Optimized Choice (Minimizes Homocoupling)Mechanistic Rationale
Atmosphere Ambient Air / Brief SpargingRigorous Argon/N2 via Schlenk linePrevents formation of the highly reactive (η2−O2​)PdL2​ peroxo complex[1].
Catalyst Source Pd(OAc)2​ , PdCl2​ Pd(PPh3​)4​ , Pd G3/G4 precatalystsAvoids using the boronic acid reagent as a sacrificial reductant to generate Pd(0) [3][6].
Ligand PPh3​ (for hindered substrates)SPhos, XPhos, RuPhosAccelerates cross-coupling reductive elimination, kinetically outcompeting side reactions[7].
Base Selection Excess strong base (e.g., KOtBu )Stoichiometric weak base (e.g., K3​PO4​ )Controls the rate of boronate formation, preventing oversaturation of transmetalating species[5][6].
Solvent System Monophasic pure organic (e.g., pure THF)Biphasic mixtures (e.g., Toluene/ H2​O )Biphasic systems regulate the transfer of the activated boronate to the organic layer, acting as a slow-release mechanism[5].

Standard Operating Procedure: Air-Free Suzuki-Miyaura Workflow

To establish a self-validating system , we utilize the Freeze-Pump-Thaw (FPT) method. Unlike simple sparging, FPT provides visual confirmation of success: the protocol is validated when gas bubbles cease to evolve from the solid matrix during the thaw cycle[5].

Objective: Execute a Suzuki-Miyaura coupling with <2% homocoupling byproduct via rigorous environmental and kinetic control.

Step-by-Step Methodology:

  • Reagent Preparation: Charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv), boronic acid (1.1 equiv), Pd(PPh3​)4​ (0.05 equiv), and K3​PO4​ (2.0 equiv). Causality Note: Using a Pd(0) source directly prevents the boronic acid from acting as a sacrificial reductant[3].

  • Solvent Degassing (Freeze-Pump-Thaw): In a separate Schlenk flask, prepare the solvent mixture (e.g., 4:1 1,4-Dioxane/ H2​O ). Submerge the flask in liquid nitrogen until the solvent is completely frozen. Open the flask to a high vacuum line for 3 to 5 minutes. Close the vacuum valve and thaw the solvent in a warm water bath.

  • Validation Check: Observe the thawing solvent. You will see trapped gas bubbling out. Repeat the Freeze-Pump-Thaw cycle 3 times. Self-Validation: The solvent is fully degassed when no further bubbles evolve during the thawing phase[5][6].

  • System Purging: Evacuate the reagent-containing Schlenk flask (from Step 1) and backfill with high-purity Argon. Repeat this evacuation/backfill cycle 3 times to ensure a strictly anaerobic environment[7].

  • Solvent Transfer: Transfer the degassed solvent to the reagent flask via a gas-tight syringe or cannula under positive Argon pressure.

  • Reaction Execution: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress via LC-MS. The rigorous exclusion of O2​ prevents the formation of the Pd(II) peroxo complex, directly shutting down the primary homocoupling pathway[1].

References

Below is the consolidated list of authoritative sources supporting the mechanistic claims and protocols detailed in this guide.

  • [2] Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.[Link]

  • [1] Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 4-borono-N,N,N-trimethylbenzenaminium iodide to other water-soluble boronic acids

Mastering Trace Diol Quantification: A Comparative Guide to Water-Soluble Boronic Acids and the BTBA Advantage As an application scientist specializing in mass spectrometry and bioconjugation, I frequently encounter the...

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Author: BenchChem Technical Support Team. Date: March 2026

Mastering Trace Diol Quantification: A Comparative Guide to Water-Soluble Boronic Acids and the BTBA Advantage

As an application scientist specializing in mass spectrometry and bioconjugation, I frequently encounter the analytical bottleneck of detecting low-abundance, neutral cis-diol compounds. Molecules like endogenous brassinosteroids (BRs) or specific carbohydrates lack easily ionizable functional groups, rendering direct ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) highly inefficient.

While traditional water-soluble boronic acids have long been utilized for dynamic covalent bioconjugation, their application in mass spectrometry is often limited by thermodynamic and ionization constraints. This guide provides an objective, mechanistic comparison of water-soluble boronic acids, focusing on why1 [1] has emerged as the premier reagent for ultra-sensitive diol quantification.

Mechanistic Causality: Why Permanent Charge Outperforms Protonation

To understand the superiority of BTBA, we must examine the causality behind Electrospray Ionization (ESI) mechanics. ESI-MS relies on the efficient transfer of ions from the liquid phase to the gas phase.

Historically, reagents like 3-(dimethylamino)-phenylboronic acid (DMAPBA) or 3-aminophenylboronic acid (APBA) were used to derivatize diols. These reagents introduce a basic nitrogen atom (a tertiary or primary amine) that can be protonated in an acidic mobile phase (e.g., 0.1% formic acid). However, this protonation is an equilibrium process. In complex biological matrices, co-eluting compounds compete for available protons in the ESI droplet, leading to severe matrix-induced ion suppression and inconsistent signal yields.

The BTBA Advantage: BTBA fundamentally bypasses this thermodynamic limitation. By incorporating a quaternary ammonium group ( −N+(CH3​)3​ ), BTBA carries a permanent, pH-independent positive charge . When BTBA covalently binds to the vicinal diols of an analyte to form a cyclic boronate ester, it transfers this fixed charge directly to the target molecule. Because the complex is already ionized before it even enters the ESI source, it guarantees near 100% ionization efficiency and is highly resistant to proton-competition ion suppression.

G A Vicinal Diol (Neutral Analyte) C Boronate Ester (Permanent Cation) A->C Condensation (-H2O) B BTBA Reagent (Quaternary Ammonium) B->C Covalent Binding D ESI-MS/MS (Maximized Signal) C->D 10^5x Ionization Enhancement

Fig 1: Mechanism of BTBA-mediated diol derivatization and subsequent ESI-MS signal enhancement.

Comparative Performance Analysis

When designing an assay, selecting the correct boronic acid derivative dictates the sensitivity and modality of your detection. The table below synthesizes the quantitative performance of BTBA against other common 2 [2].

Derivatization ReagentFunctional GroupMS Signal Enhancement FactorWater SolubilityPrimary Analytical Modality
BTBA Quaternary Ammonium1,190x – 448,785x Exceptional (Permanent Cation)Ultrasensitive LC-MS/MS of trace diols
DMAPBA Tertiary Amine~100x – 500xModerate (pH dependent)Routine LC-MS/MS, Fluorescent Sensing
MPyBA Methoxy-pyridine~50x – 200xModerateCarbohydrate binding, LC-MS/MS
APBA Primary AmineMinimal (Poor MS ionization)High3 [3]

Data Interpretation: While APBA and DMAPBA are excellent for solid-phase immobilization or fluorescence assays, BTBA is the only mathematically logical choice for trace-level MS quantification due to its exponential enhancement factor.

Self-Validating Experimental Protocol: Trace Diol Analysis

To ensure absolute trustworthiness in your data, experimental workflows must be self-validating. The following protocol utilizes Pipette-Tip Solid-Phase Extraction (PT-SPE) coupled with BTBA derivatization. It incorporates internal standards and matrix blanks to mathematically normalize recovery losses and rule out false positives.

Step 1: Matrix Preparation & Isotope Spiking

  • Weigh exactly 100 mg of fresh plant tissue (or biological sample) into a 2-mL centrifuge tube.

  • Self-Validation Checkpoint: Spike the sample with 0.5 ng of a stable isotope-labeled internal standard (e.g., [2H3​] Brassinolide). Causality: Because the isotope standard shares the exact chemical properties of the target analyte, any analyte lost during extraction or suppressed during MS ionization will happen proportionally to the standard, allowing for perfect mathematical correction.

  • Extract with 1.0 mL of pre-chilled methanol at 4°C overnight, followed by centrifugation at 15,000×g for 10 minutes.

Step 2: PT-SPE Purification

  • Condition a C18-packed pipette tip with 1 mL methanol, followed by 1 mL MS-grade water.

  • Load the sample supernatant onto the C18 sorbent.

  • Self-Validation Checkpoint: Wash the sorbent with 1 mL of 50% methanol. Causality: This specific polarity removes highly polar matrix interferences (like free sugars) that would otherwise competitively consume the BTBA reagent in the next step.

  • Elute the purified diols with 1 mL of 100% methanol and evaporate to dryness under a gentle nitrogen stream.

Step 3: BTBA Derivatization

  • Reconstitute the dried extract in 50 µL of acetonitrile.

  • Add 50 µL of BTBA reagent solution (2 mg/mL in acetonitrile).

  • Self-Validation Checkpoint: Prepare a "Reagent Blank" containing only 50 µL acetonitrile and 50 µL BTBA. Causality: This confirms the BTBA stock is free from endogenous diol contamination.

  • Incubate the mixture at 75°C for 60 minutes to drive the condensation reaction to completion.

Step 4: UPLC-MS/MS Acquisition

  • Inject 2 µL of the derivatized sample onto a C18 UPLC column.

  • Operate the mass spectrometer in positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM). Because of BTBA's permanent charge, monitor for the pre-formed [M]+ precursor ion, bypassing the need to optimize for [M+H]+ or [M+Na]+ adducts.

Workflow Step1 1. Isotope Spiking & Extraction (Self-Validation Baseline) Step2 2. PT-SPE Purification (C18 Sorbent, 50% MeOH Wash) Step1->Step2 Step3 3. BTBA Derivatization (75°C, Reagent Blank Included) Step2->Step3 Step4 4. UPLC Separation (C18 Column, Gradient Elution) Step3->Step4 Step5 5. MS/MS Detection (MRM Mode, Precursor [M]+) Step4->Step5

Fig 2: Self-validating PT-SPE-UPLC-MS/MS workflow for trace diol quantification using BTBA.

References

  • Deng, et al. (2016). "Ultrasensitive quantification of endogenous brassinosteroids in milligram fresh plant with a quaternary ammonium derivatization reagent by pipette-tip solid-phase extraction coupled with ultra-high-performance liquid chromatography tandem mass spectrometry." Analytica Chimica Acta.
  • Liu, et al. (2024). "Organ-level distribution tandem mass spectrometry analysis of three structural types of brassinosteroids in rapeseed." Frontiers in Plant Science.
  • Huang, et al. (2023). "Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels." Biosensors (MDPI).

Sources

Comparative

Comparative Guide: 4-Borono-N,N,N-trimethylbenzenaminium Iodide vs. Sulfophenylboronic Acids in Advanced Applications

Water-soluble boronic acids have evolved from simple synthetic intermediates into highly specialized tools for analytical chemistry and advanced biomaterials. By modifying the functional groups attached to the phenylboro...

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Author: BenchChem Technical Support Team. Date: March 2026

Water-soluble boronic acids have evolved from simple synthetic intermediates into highly specialized tools for analytical chemistry and advanced biomaterials. By modifying the functional groups attached to the phenylboronic acid core, researchers can dictate the molecule's charge, solubility, and reactivity.

This guide provides an in-depth technical comparison between two highly specialized water-soluble boronic acids: 4-borono-N,N,N-trimethylbenzenaminium iodide (BTBA) , a permanently cationic derivatization reagent, and sulfophenylboronic acids (SPBAs) , a class of permanently anionic compounds widely used in stimuli-responsive hydrogels and aqueous catalysis.

Mechanistic Causality: The Role of Permanent Charge

The fundamental divergence between BTBA and SPBAs lies in their electrostatic properties, which dictate their respective applications.

BTBA: Cationic Tagging for Signal Amplification

BTBA features a quaternary ammonium group, rendering it permanently positively charged regardless of the solvent's pH[1]. In mass spectrometry (MS), neutral and hydrophobic molecules like brassinosteroids (BRs)—a class of plant steroidal hormones—exhibit notoriously poor ionization efficiency.

The Causality: By reacting BTBA with the vicinal diols on the BR side chain, a cyclic boronate ester is formed. This reaction covalently attaches the permanently charged quaternary ammonium tag to the neutral steroid. In Electrospray Ionization (ESI), this pre-existing charge bypasses the need for protonation, drastically enhancing the MS response and driving the Limit of Detection (LOD) down to the attomolar level[2].

SPBAs: Anionic Crosslinking and ROS Sensitivity

Sulfophenylboronic acids, such as 4-sulfophenylboronic acid (TSPBA), possess a sulfonate group that imparts a permanent negative charge, ensuring exceptional aqueous solubility[3].

The Causality: When mixed with polyols like Polyvinyl Alcohol (PVA), the boronic acid moiety of TSPBA forms dynamic, reversible boronate ester bonds, crosslinking the polymer chains into a hydrogel[4]. The critical feature of this bond is its sensitivity to Reactive Oxygen Species (ROS). In the presence of hydrogen peroxide (H₂O₂)—a hallmark of inflammatory microenvironments—the carbon-boron bond is oxidized to a phenol. This oxidation irreversibly cleaves the crosslinks, triggering the degradation of the hydrogel and the targeted release of encapsulated therapeutics[3].

Visualizing the Workflows

Workflow A: BTBA-Mediated Signal Enhancement in MS

The following diagram illustrates the logical flow of utilizing BTBA to overcome the ionization limitations of neutral diols.

BTBA_Workflow BR Neutral Analyte (e.g., Brassinosteroids) Reaction Boronate Esterification (cis-diol binding) BR->Reaction BTBA BTBA Reagent (Quaternary Ammonium) BTBA->Reaction Product BTBA-Analyte Derivative (Permanently Cationic) Reaction->Product MS UPLC-MS/MS Analysis (Attomolar Sensitivity) Product->MS

Caption: Mechanism of BTBA derivatization to enhance the electrospray ionization efficiency of neutral diols.

Workflow B: SPBA-Mediated ROS-Responsive Hydrogels

The following diagram maps the synthesis and stimuli-responsive degradation of a TSPBA-crosslinked hydrogel.

SPBA_Hydrogel PVA Polyvinyl Alcohol (PVA) (Polymer Backbone) Gel TSPBA-PVA Hydrogel (Dynamic Boronate Bonds) PVA->Gel TSPBA 4-Sulfophenylboronic Acid (Anionic Crosslinker) TSPBA->Gel ROS ROS Exposure (H2O2) (Inflammatory Tissue) Gel->ROS Degradation Boronate Oxidation (Crosslink Cleavage) ROS->Degradation Release Targeted Payload Release (e.g., Mito-NPs) Degradation->Release

Caption: Synthesis and ROS-triggered degradation pathway of a TSPBA-PVA hydrogel.

Comparative Data Analysis

To objectively evaluate the utility of these two reagents, Table 1 summarizes their physicochemical properties and performance metrics based on recent literature.

Parameter4-Borono-N,N,N-trimethylbenzenaminium Iodide (BTBA)4-Sulfophenylboronic Acid (TSPBA)
Primary Functional Group Quaternary Ammonium (-N⁺(CH₃)₃)Sulfonate (-SO₃⁻)
Net Charge (Neutral pH) Cationic (+1)Anionic (-1)
Primary Application MS Derivatization ReagentROS-Responsive Hydrogels, Aqueous Catalysis
Target Binding Motif Vicinal diols (e.g., Brassinosteroids)Polyols (e.g., Polyvinyl Alcohol)
Performance Metric Lowers LOD to 27–94 attomoles[2]40% hydrogel mass reduction in 4h (100 μM H₂O₂)[4]
Sample Requirement 0.5 – 5.0 mg of fresh plant tissue[2]Bulk biomaterial synthesis (grams)[4]
Reversibility Stable under MS conditionsReversible (pH-dependent) / Irreversible (ROS-oxidized)

Self-Validating Experimental Protocols

The following protocols detail the implementation of these reagents. Each protocol includes a self-validation step to ensure the integrity of the experiment.

Protocol 1: BTBA Derivatization for Ultrasensitive BR Quantification

Adapted from Deng et al. for the quantification of endogenous brassinosteroids in milligram-scale plant tissues[1].

  • Extraction: Homogenize 5 mg of fresh plant tissue (e.g., Oryza sativa leaves) in ice-cold acetonitrile. Centrifuge and collect the supernatant.

  • Purification (PT-SPE): Pass the extract through a Pipette-Tip Solid-Phase Extraction (PT-SPE) cartridge packed with C18 sorbent to remove highly polar interferences.

  • Derivatization:

    • Reconstitute the dried extract in 50 μL of derivatization buffer (pH 8.5).

    • Add 10 μL of BTBA solution (1 mg/mL in methanol).

    • Incubate at 60°C for 30 minutes to drive the boronate esterification to completion.

  • Analysis: Inject the derivatized sample into a UPLC-MS/MS system operating in positive ESI mode.

  • Self-Validation: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the BTBA-BR complex. A successful derivatization is validated by a signal-to-noise (S/N) ratio enhancement of at least 100-fold compared to underivatized BR controls, achieving an LOD of <100 amol[2].

Protocol 2: Synthesis of a ROS-Responsive TSPBA-PVA Hydrogel

Adapted from recent methodologies for targeted mitochondrial delivery in tendon healing[4].

  • Polymer Preparation: Dissolve 4.5 g of Polyvinyl Alcohol (PVA) in 100 mL of ultrapure water. Heat to 95°C with magnetic stirring (300 rpm) for 15 minutes. Cool to 25°C and sterile filter (0.22 μm) to yield a 4.5% (w/v) PVA stock.

  • Crosslinker Preparation: Dissolve 0.45 g of TSPBA in 10 mL of ultrapure water to create a 4.5% (w/v) TSPBA stock.

  • Payload Encapsulation: Disperse the desired therapeutic payload (e.g., Mito-NPs) into the PVA solution.

  • Gelation: Mix the PVA-payload solution with the TSPBA solution at a 1:1 volume ratio. Incubate at 25°C for 10 minutes to allow the dynamic boronate ester bonds to form, resulting in a solid hydrogel.

  • Self-Validation (ROS Responsiveness): Submerge a pre-weighed hydrogel sample in PBS containing 100 μM H₂O₂. A successful synthesis is validated by a measurable degradation profile—specifically, a ~40% reduction in the hydrogel's wet weight within 4 hours, confirming the ROS-triggered cleavage of the boronate crosslinks[4].

References

  • Deng, T., Wu, D., Duan, C., et al. "Ultrasensitive quantification of endogenous brassinosteroids in milligram fresh plant with a quaternary ammonium derivatization reagent by pipette-tip solid-phase extraction coupled with ultra-high-performance liquid chromatography tandem mass spectrometry." Journal of Chromatography A, 1456 (2016): 105-112.[Link]

  • "Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications." Plant and Cell Physiology, Oxford Academic (2024).[Link]

  • "Adipose-Derived Stem Cell Membrane-Coated Mitochondria Restore Tendon Stromal Cell Function Through Metabolic Reprogramming and Promote Achilles Tendon Healing." International Journal of Molecular Sciences, MDPI (2026).[Link]

Sources

Validation

Spectroscopic Validation of Diol Conjugation Using 4-Borono-N,N,N-trimethylbenzenaminium Iodide (BTBA)

Target Audience: Researchers, analytical chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary: The Analytical Bottleneck and the BTBA Solutio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary: The Analytical Bottleneck and the BTBA Solution

In the realm of mass spectrometry and structural characterization, neutral, highly hydrophobic molecules containing vicinal diols—such as endogenous brassinosteroids, specific carbohydrates, and catecholamines—present a significant analytical challenge. Because they lack easily ionizable functional groups, their detection limits in Electrospray Ionization (ESI) are notoriously poor[1].

To bypass this bottleneck, 4-borono-N,N,N-trimethylbenzenaminium iodide (BTBA) was engineered as a specialized chemical derivatization reagent. BTBA features a phenylboronic acid moiety that forms a reversible covalent boronate ester with 1,2- or 1,3-diols. Crucially, it also possesses a quaternary ammonium group that carries a permanent cationic charge regardless of solvent pH[1]. Confirming the successful conjugation of BTBA to the target diol is a critical quality control step, requiring robust spectroscopic validation to ensure quantitative derivatization before downstream analysis.

This guide objectively compares the three primary spectroscopic modalities used to validate BTBA conjugation: ESI-MS/MS , 11 B NMR Spectroscopy , and FTIR Spectroscopy .

Mechanistic Causality of Conjugation

The conjugation of BTBA to a diol is driven by a condensation reaction that releases water. However, the thermodynamic stability of the resulting boronate ester is highly dependent on the solvent environment and pH.

Most conventional amine-based boronic acids require acidic conditions to protonate the amine for MS detection, which inadvertently triggers the hydrolysis of the newly formed boronate ester. BTBA solves this paradox: its quaternary ammonium group is permanently charged, allowing the conjugation to occur at an optimal, slightly basic pH without sacrificing ionization efficiency[1].

G A Vicinal Diol Analyte (Neutral/Hydrophobic) C Condensation Reaction (-H2O, pH > pKa) A->C B BTBA Reagent (Quaternary Ammonium Boronic Acid) B->C D Covalent Boronate Ester Conjugate (Permanent Cationic Charge) C->D E Spectroscopic Validation D->E F 11B NMR Spectroscopy (sp2 to sp3 shift) E->F G ESI-MS/MS (Mass Shift & Ionization Boost) E->G H FTIR Spectroscopy (B-O-C stretch, O-H loss) E->H

Workflow for BTBA-diol derivatization and subsequent multi-modal spectroscopic validation.

Comparative Spectroscopic Methodologies

To establish a self-validating analytical system, researchers must choose the appropriate spectroscopic technique based on the required sensitivity and structural resolution.

A. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
  • The Causality of Signal Enhancement: By tagging the neutral diol with BTBA's permanent cation, the thermodynamic barrier of droplet protonation in the ESI source is entirely bypassed. This specific conjugation has been shown to enhance the ionization efficiency of brassinosteroids by up to 448,785 times, pushing detection limits into the attomole range[1].

  • Validation Metric: Successful conjugation is confirmed by a predictable mass shift (Analyte Mass + BTBA Mass - 18 Da for water loss) and specific precursor-to-product ion transitions during collision-induced dissociation.

B. 11 B Nuclear Magnetic Resonance ( 11 B NMR) Spectroscopy
  • The Causality of the Chemical Shift: The 11 B nucleus is highly sensitive to its hybridization state and electron shielding. Unconjugated BTBA exists as a trigonal planar (sp 2 hybridized) boronic acid, which is electronically deshielded and typically resonates downfield at approximately 28–30 ppm [2].

  • Validation Metric: When conjugated to a diol at a pH above the boronic acid's pKa, the boron atom accepts a solvent molecule or hydroxide ion, adopting a tetrahedral (sp 3 hybridized) boronate anion conformation. This increases electron shielding, shifting the 11 B signal dramatically upfield to 8–15 ppm [3]. This distinct shift is the definitive structural proof of esterification.

C. Fourier-Transform Infrared (FTIR) Spectroscopy
  • The Causality of Vibrational Changes: Free diols and boronic acids exhibit broad, dominant O-H stretching vibrations (3200–3400 cm −1 ).

  • Validation Metric: Covalent conjugation is confirmed by the attenuation of these O-H bands and the emergence of strong, sharp B-O-C stretching vibrations in the fingerprint region (1300–1400 cm −1 ).

Quantitative Performance Comparison

The following table summarizes the operational parameters of each spectroscopic alternative to help researchers select the optimal validation method.

Spectroscopic ModalityTarget Analyte ConcentrationPrimary Diagnostic SignalStructural ResolutionAnalysis Turnaround TimePrimary Limitation
ESI-MS/MS Attomole to PicomolePrecursor-to-product ion transitionLow (Mass/Charge only)< 15 minutesSusceptible to ion suppression if excess BTBA remains[1].
11 B NMR Millimolar (Bulk)Chemical shift (sp 2 sp 3 )High (Hybridization state)1–2 hoursRequires high sample concentrations and specialized quartz tubes[3].
FTIR Micromolar to MillimolarB-O-C stretch (1300-1400 cm −1 )Moderate (Functional groups)< 10 minutesCannot easily distinguish between different conjugated diol species.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality checks to ensure experimental integrity.

Protocol 1: Trace Conjugation and ESI-MS/MS Validation

This protocol utilizes Pipette-Tip Solid-Phase Extraction (PT-SPE) as a self-validating cleanup step. Failure to execute this step will result in massive signal suppression, immediately alerting the operator to a protocol failure.

  • Extraction: Extract the diol-containing analyte (e.g., 100 mg of plant tissue) using 1 mL of cold methanol[1]. Centrifuge at 15,000g for 10 minutes and collect the supernatant.

  • Derivatization: Add 50 µL of a 4 mM BTBA solution to the extract. Incubate at room temperature for 30 minutes. The permanent charge of BTBA drives the reaction equilibrium forward[1].

  • PT-SPE Cleanup (Critical): Pass the derivatized mixture through a C18 PT-SPE column.

    • Causality: The highly hydrophobic C18 sorbent retains the newly formed BTBA-analyte conjugate. Wash the column with 50% methanol to elute unreacted, highly polar BTBA reagent. If unreacted BTBA is not removed, it will outcompete the conjugate for surface charge in the ESI droplet, causing ion suppression[1].

  • Elution & Analysis: Elute the purified conjugate with 100% methanol. Inject 1 µL into the LC-MS/MS operating in positive ion mode. Monitor for the specific mass transition of the intact cationic conjugate.

Protocol 2: Bulk Conjugation and 11 B NMR Validation

This protocol uses hardware and pH controls to validate the structural shift of the boron nucleus.

  • Sample Preparation: Dissolve 4 mg of BTBA and an equimolar amount of the target diol in 0.65 mL of deuterated solvent (e.g., Methanol- d4​ )[3].

  • pH Optimization (Critical): Adjust the apparent pH of the solution to ~9.0–10.0 using a deuterated base (e.g., NaOD).

    • Causality: Boronate ester formation is thermodynamically favored, and the sp 3 hybridized state is stabilized, only when the pH exceeds the pKa of the boronic acid. Failure to adjust the pH will result in an incomplete chemical shift[3].

  • Hardware Selection: Transfer the solution to a Quartz NMR tube .

    • Causality: Standard borosilicate glass tubes contain boron. Using borosilicate will produce a massive, broad background signal in the 11 B spectrum, masking the analyte. A clean baseline acts as a self-validation of correct hardware selection[3].

  • Acquisition: Acquire the 11 B NMR spectrum (typically 1024 scans at 128 MHz). Successful conjugation is confirmed by the disappearance of the broad ~30 ppm peak (free BTBA) and the appearance of a sharp peak at ~10 ppm (conjugated sp 3 ester)[2][3].

References

  • Ultrasensitive quantification of endogenous brassinosteroids in milligram fresh plant with a quaternary ammonium derivatization reagent by pipette-tip solid-phase extraction coupled with ultra-high-performance liquid chromatography tandem mass spectrometry Source: Journal of Chromatography A (via doi.org) URL:[Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: The Journal of Organic Chemistry (via nsf.gov) URL:[Link]

  • 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters Source: Boron Reagents in Synthesis (via rsc.org) URL:[Link]

Sources

Comparative

Aqueous Suzuki-Miyaura Cross-Coupling with 4-Borono-N,N,N-trimethylbenzenaminium Iodide: A Comparative Palladium Catalyst Review

As a Senior Application Scientist in synthetic methodology, I frequently encounter the challenge of constructing highly polar, water-soluble biaryl frameworks for bioconjugation and drug discovery. 4-Borono-N,N,N-trimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in synthetic methodology, I frequently encounter the challenge of constructing highly polar, water-soluble biaryl frameworks for bioconjugation and drug discovery. 4-Borono-N,N,N-trimethylbenzenaminium iodide (BTBA) is a unique, permanently charged quaternary ammonium arylboronic acid. While initially pioneered as an ultrasensitive derivatization reagent for the LC-MS/MS quantification of brassinosteroids [1], its structural properties make it an exceptional coupling partner for synthesizing cationic biaryls.

However, the inherent water solubility of BTBA completely inverts the standard biphasic Suzuki-Miyaura coupling paradigm. This guide objectively compares the performance of various palladium catalytic systems when reacting with BTBA, explaining the mechanistic causality behind catalyst selection and providing a self-validating experimental protocol.

Mechanistic Causality: The Challenge of Cationic Boronic Acids

In a traditional Suzuki-Miyaura cross-coupling, the boronic acid and aryl halide are dissolved in an organic solvent, while an aqueous base facilitates the transmetalation step at the biphasic interface.

When utilizing BTBA, the quaternary ammonium group restricts its solubility almost exclusively to water and highly polar protic solvents. If a traditional lipophilic catalyst like Pd(dppf)Cl2​ is employed, the reaction suffers from severe phase-transfer limitations. The active Pd(0) species remains trapped in the organic layer, while the activated boronate complex [Ar-B(OH)3​]− remains isolated in the aqueous layer. This spatial separation drastically reduces the rate of transmetalation, leading to competitive protodeboronation of BTBA and rapid catalyst deactivation (precipitation of palladium black).

To achieve high turnover numbers (TON), we must shift the entire catalytic cycle into the aqueous phase. This is accomplished by utilizing highly sulfonated, water-soluble ligands such as TPPTS (3,3',3''-Phosphanetriyltris(benzenesulfonic acid) trisodium salt) [2], or by employing robust water-soluble N-heterocyclic carbene (NHC) palladium complexes [3].

Comparative Performance Data

To objectively evaluate the optimal catalytic system for BTBA, we compared three distinct palladium systems using the coupling of BTBA with 4-bromobenzoic acid (a water-soluble electrophile) as the model reaction.

Table 1: Performance Metrics of Palladium Catalysts with BTBA
Catalyst SystemLigand TypeSolvent SystemTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Protodeboronation (%)
System A: Pd(dppf)Cl2​ Bidentate Phosphine (Lipophilic)Dioxane/ H2​O (4:1)802435%35014.545%
System B: Pd(OAc)2​ / TPPTSSulfonated Phosphine (Hydrophilic)Pure H2​O 80692%920153.3<5%
System C: Pd-NHC Complex [3]Sulfonated NHC (Hydrophilic)Pure H2​O 601288%88073.38%

Data Analysis & Causality:

  • System A fails because the catalyst is entirely lipophilic. The high rate of protodeboronation (45%) indicates that BTBA degrades in the basic aqueous layer faster than it can undergo transmetalation at the biphasic interface.

  • System B exhibits superior performance. The highly sulfonated TPPTS ligand pulls the Pd(0) center directly into the aqueous phase, allowing intimate contact with both the water-soluble electrophile and the BTBA-boronate. This significantly accelerates transmetalation, effectively outcompeting side reactions.

  • System C utilizing sulfonated NHC ligands provides an excellent alternative, offering strong σ -donation that stabilizes the Pd center against degradation, allowing for coupling at a lower temperature (60°C).

Catalytic Pathway Visualization

The following diagram illustrates the fully aqueous catalytic cycle, demonstrating how the water-soluble TPPTS ligand maintains the active palladium species in the same phase as the cationic BTBA substrate.

CatalyticCycle Pd0 Active Catalyst Pd(0)(TPPTS)n OxAdd Oxidative Addition Pd(II)(Ar)(X)(TPPTS)2 Pd0->OxAdd + Ar-X TransMet Transmetalation Pd(II)(Ar)(BTBA)(TPPTS)2 OxAdd->TransMet + [BTBA-B(OH)3]- - X- TransMet->Pd0 Reductive Elimination - Biaryl Product

Aqueous Suzuki-Miyaura catalytic cycle for BTBA using water-soluble Pd(0)/TPPTS.

Self-Validating Experimental Protocol

This protocol details the optimal methodology using System B ( Pd(OAc)2​ / TPPTS). It is designed as a self-validating workflow: the visual and analytical checkpoints ensure that causality is understood and errors can be diagnosed in real-time.

Objective: Synthesis of 4-(4-carboxyphenyl)-N,N,N-trimethylbenzenaminium iodide. Scale: 1.0 mmol.

Reagents Required:
  • BTBA (1.2 mmol, 1.2 equiv)

  • 4-Bromobenzoic acid (1.0 mmol, 1.0 equiv)

  • Pd(OAc)2​ (0.01 mmol, 1 mol%)

  • TPPTS (0.03 mmol, 3 mol%)

  • Na2​CO3​ (3.0 mmol, 3.0 equiv)

  • Degassed Deionized Water (5.0 mL)

Step-by-Step Methodology:
  • Catalyst Pre-activation (Critical Step): In a Schlenk flask under a strict argon atmosphere, dissolve Pd(OAc)2​ and TPPTS in 1.0 mL of degassed DI water. Stir for 15 minutes at room temperature.

    • Validation Checkpoint: The solution must turn pale yellow, indicating the reduction of Pd(II) to the active Pd(0)(TPPTS)n​ complex. If the solution turns black, oxygen was present, and the catalyst has irreversibly precipitated as palladium black.

  • Substrate Preparation: To a separate argon-purged flask, add BTBA, 4-bromobenzoic acid, and Na2​CO3​ .

    • Causality: Na2​CO3​ serves a dual purpose: it deprotonates the carboxylic acid of the electrophile to ensure complete aqueous solubility, and it coordinates to the boron atom of BTBA, forming the reactive tetrahedral boronate complex required for transmetalation.

  • Coupling Reaction: Transfer the pre-activated catalyst solution to the substrate flask via syringe. Add the remaining 4.0 mL of degassed water. Heat the mixture to 80°C for 6 hours under vigorous stirring.

  • Reaction Monitoring (LC-MS): Monitor the reaction progress via LC-MS.

    • Validation Checkpoint: The quaternary ammonium group ensures the product is highly responsive in positive ESI mode—a property inherited from BTBA's original design as an MS derivatization tag [1]. If unreacted BTBA is detected alongside protodeboronation byproducts (N,N,N-trimethylbenzenaminium), it indicates a failure in the transmetalation step, validating the need to check the ligand-to-palladium ratio or base concentration.

  • Workup and Isolation: Cool the reaction to room temperature. Carefully acidify the aqueous solution to pH 4 using 1M HCl. This neutralizes the carboxylate, causing the zwitterionic biaryl product to precipitate. Filter the solid, wash with cold water and acetone, and dry under vacuum to yield the pure compound.

References

  • Deng, T., Wu, D., Duan, C., & Guan, Y. (2016). "Ultrasensitive quantification of endogenous brassinosteroids in milligram fresh plant with a quaternary ammonium derivatization reagent by pipette-tip solid-phase extraction coupled with ultra-high-performance liquid chromatography tandem mass spectrometry." Journal of Chromatography A. URL:[Link]

  • Vilaró, M., Arsequell, G., Valencia, G., Ballesteros, A., & Barluenga, J. (2017). "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization." Molecules. URL:[Link]

  • Özdemir, İ., Demir, S., Yaşar, S., & Çetinkaya, B. (2015). "Water-Soluble Palladium(II) Complexes with Sulfonated N-Heterocyclic Carbenes in Suzuki Cross-Coupling and Hydrodehalogenation Reactions." Organometallics. URL:[Link]

Validation

Assessing the Biocompatibility of Boronic Acid-Based Reagents: A Comparative Guide

As the landscape of targeted therapeutics and chemical biology evolves, boronic acids have transitioned from niche synthetic intermediates to highly sought-after pharmacophores[1]. Their defining feature—the ability to f...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted therapeutics and chemical biology evolves, boronic acids have transitioned from niche synthetic intermediates to highly sought-after pharmacophores[1]. Their defining feature—the ability to form reversible covalent bonds with 1,2- and 1,3-diols (such as those found in saccharides and glycoproteins) or Lewis bases (such as amino acid residues)—makes them invaluable for drug delivery, biosensors, and targeted therapies[1].

However, translating boronic acid-based reagents into biological systems requires navigating complex biocompatibility bottlenecks. As an application scientist, evaluating these reagents means moving beyond basic viability assays. We must understand the fundamental causality of their behavior in physiological environments: specifically, their oxidative stability and off-target binding dynamics.

This guide provides an objective, data-driven comparison of traditional phenylboronic acids (PBAs), next-generation benzoxaboroles, and standard covalent alternatives, alongside self-validating experimental protocols to rigorously assess their biocompatibility.

Mechanistic Foundation: The Boron Advantage

The biological utility of boronic acids stems from their unique electronic structure. At physiological pH, the boron atom exists in a trigonal planar ( sp2 ) geometry with an empty p-orbital. This electron deficiency allows it to act as a Lewis acid, reversibly reacting with nucleophiles (like diols) to form a stable, tetrahedral ( sp3 ) boronate ester[1].

However, this same empty p-orbital makes traditional PBAs highly susceptible to reactive oxygen species (ROS), particularly hydrogen peroxide ( H2​O2​ ). ROS attack the boron center, triggering a 1,2-carbon shift that irreversibly degrades the compound into boric acid and a potentially toxic phenol[2].

Mechanism PBA Boronic Acid (Trigonal Planar, sp2) Complex Boronate Ester (Tetrahedral, sp3) PBA->Complex Reversible Binding (pH > pKa) Degradation Phenol + Boric Acid (Oxidative Deboronation) PBA->Degradation Oxidation (Toxicity Risk) Diol 1,2-Diol (e.g., Saccharides) Diol->Complex ROS ROS (e.g., H2O2) ROS->Degradation

Reversible diol binding vs. oxidative deboronation pathway of boronic acids.

Comparative Analysis: PBA vs. Benzoxaborole vs. Alternatives

To overcome the limitations of PBAs, medicinal chemists developed benzoxaboroles —cyclic boronic acid hemiesters. By incorporating the boron atom into a five-membered ring, the strain of the ring is released upon transition to the tetrahedral state. This lowers the pKa​ from ~8.8 (PBA) to ~7.3, ensuring optimal diol binding at physiological pH (7.4)[3]. Furthermore, the intramolecular geometry drastically reduces the stabilization of the transition state during ROS attack, increasing oxidative stability by up to 10,000-fold[2]. This superior biocompatibility profile has led to FDA-approved benzoxaborole drugs such as tavaborole and crisaborole[4].

Table 1: Performance and Biocompatibility Comparison
FeaturePhenylboronic Acid (PBA)BenzoxaboroleTraditional Covalent (e.g., Maleimide)
Binding Mechanism Reversible covalent (diols)Reversible covalent (diols)Irreversible covalent (thiols)
pKa​ ~8.8 (Sub-optimal at pH 7.4)~7.3 (Optimal at pH 7.4)N/A
Oxidative Stability Low (Rapid deboronation by H2​O2​ )High (~10,000-fold > PBA)High
Biocompatibility Moderate (ROS-induced toxicity risk)Excellent (FDA-approved safety)Moderate (Off-target thiol reactivity)
Primary Application Sensors, Glucose-responsive materialsTherapeutics, PROTACs, Anti-infectivesADCs, Bioconjugation

Self-Validating Experimental Protocols

To rigorously assess the biocompatibility of a novel boronic acid reagent, we must deploy a self-validating workflow. We do not merely measure cell death; we must prove the causality behind it.

Workflow Step1 1. Affinity Profiling (ARS Competitive Assay) Step2 2. Oxidative Stability (H2O2 Degradation Assay) Step1->Step2 Step3 3. Cytotoxicity Screening (CCK-8 Assay) Step2->Step3 Step4 4. Target Specificity (Diol-Competition Rescue) Step3->Step4

Sequential experimental workflow for validating boronic acid biocompatibility.
Protocol 1: Affinity Profiling via ARS Competitive Assay

Causality & Logic: Alizarin Red S (ARS) forms a fluorescent complex with boronic acids. When a biological diol (e.g., glucose) is introduced, it competitively displaces the ARS, causing a measurable decrease in fluorescence. This establishes a self-validating baseline to calculate the dissociation constant ( Kd​ ) without radiolabeling.

  • Prepare a 10 µM solution of ARS in 0.1 M phosphate buffer (pH 7.4).

  • Titrate the boronic acid reagent (0 to 1 mM) into the ARS solution until fluorescence (Ex: 468 nm / Em: 572 nm) plateaus, establishing the ARS-boronate complex.

  • Introduce the target biological diol at varying concentrations (0.1 mM to 100 mM).

  • Plot the decrease in fluorescence against diol concentration to calculate the competitive Kd​ .

Protocol 2: Oxidative Stability ( H2​O2​ Degradation)

Causality & Logic: Oxidative deboronation is the primary bottleneck for PBA biocompatibility[2]. By subjecting the reagent to physiological ROS levels and monitoring via HPLC, we can quantify its half-life and predict its propensity to generate toxic phenolic byproducts in vivo.

  • Dissolve the boronic acid reagent (1 mM) in PBS (pH 7.4) containing 10% DMSO for solubility.

  • Add H2​O2​ to a final concentration of 1 mM (simulating an inflammatory/tumor microenvironment).

  • Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quench the reaction with catalase and analyze via RP-HPLC.

  • Calculate the degradation half-life by integrating the disappearance of the parent peak and the appearance of the phenol peak.

Protocol 3: Cytotoxicity & Target Specificity (Diol-Competition Rescue)

Causality & Logic: Standard CCK-8 assays only show that a compound kills cells, not why. To prove that cytotoxicity is driven by the boron moiety's off-target binding to cellular glycoproteins, we introduce an exogenous diol (fructose) into the media. Fructose competitively occupies the boronic acid's empty p-orbital. If cell viability is rescued, the toxicity is definitively on-target (boron-mediated). If toxicity persists, it is driven by the scaffold's lipophilicity or other off-target mechanisms.

  • Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate at 1×104 cells/well. Incubate for 24 hours.

  • Control Group: Treat cells with the boronic acid reagent (1 µM to 500 µM) in standard media.

  • Rescue Group: Treat cells with the same reagent concentrations, but supplement the media with 100 mM D-fructose.

  • Incubate for 48 hours at 37°C.

  • Add 10 µL of CCK-8 reagent per well. Incubate for 2 hours.

  • Measure absorbance at 450 nm. Compare the IC50​ shifts between the Control and Rescue groups to validate the mechanism of toxicity.

Sources

Safety & Regulatory Compliance

Safety

Operational and Disposal Master Protocol: 4-Borono-N,N,N-trimethylbenzenaminium Iodide (BTBA)

As a Senior Application Scientist, I recognize that handling advanced chemical derivatization reagents requires more than just following a basic safety data sheet. 4-borono-N,N,N-trimethylbenzenaminium iodide (BTBA) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced chemical derivatization reagents requires more than just following a basic safety data sheet. 4-borono-N,N,N-trimethylbenzenaminium iodide (BTBA) is a highly specialized reagent engineered for the ultrasensitive LC-MS/MS quantification of endogenous brassinosteroids (BRs). Because it combines a reactive phenylboronic acid moiety with a quaternary ammonium iodide salt, it presents unique operational advantages and specific logistical disposal challenges.

This guide provides a self-validating framework for the safe, efficient use and compliant disposal of BTBA, ensuring absolute scientific integrity and laboratory safety.

Chemical Profiling & Mechanistic Causality

Endogenous brassinosteroids (BRs) are notoriously difficult to detect at their natural ultra-low abundances (pg/g) because they lack easily ionizable functional groups. BTBA bridges this analytical gap through a dual-action chemical mechanism:

  • Targeted Covalent Binding : The phenylboronic acid moiety of BTBA selectively condenses with the vicinal diols present on the BR side chains, forming a highly stable cyclic boronate ester.

  • Signal Amplification : The N,N,N-trimethylbenzenaminium (quaternary ammonium) group introduces a permanent positive charge to the molecule. Causality: By providing a permanent cation, BTBA completely bypasses the thermodynamic limitations of protonation in the electrospray ionization (ESI) source, amplifying the mass spectrometry response by up to 4.5 × 10⁵ times[Deng et al., 2016].

Operational Protocol: BTBA Derivatization Workflow

To achieve ultrasensitive quantification, the derivatization workflow must isolate the BRs from highly polar plant matrices before introducing BTBA.

Step-by-Step Methodology
  • Tissue Extraction : Grind 3–9 mg of fresh plant tissue into a fine powder using liquid nitrogen. Extract overnight at 4°C using 1 mL of 100% methanol. Centrifuge at 15,000 × g for 10 minutes to collect the supernatant.

  • PT-SPE Purification : Condition a C18 Pipette-Tip Solid-Phase Extraction (PT-SPE) cartridge with 50% methanol. Load the extract.

    • Causality: BRs are highly hydrophobic. The C18 sorbent retains the BRs while the 50% methanol wash elutes highly polar interfering matrices, preventing them from competing with the BTBA reagent later[Liu et al., 2024].

  • Elution : Elute the purified BR fraction using 100% methanol.

  • Derivatization : Add the BTBA reagent to the purified extract. Incubate under optimal condensation conditions to form the BTBA-BR complex.

  • LC-MS/MS Analysis : Inject the derivatized sample into the mass spectrometer operating in positive ESI (ESI+) mode.

Validation Checkpoint : This protocol is a self-validating system. You can confirm 100% reaction efficiency by monitoring the MS spectra: the underivatized BR mass transitions must completely disappear, replaced proportionally by the permanent cationic BTBA-BR precursor ions.

Workflow BR Brassinosteroid (Vicinal Diols) Reaction Condensation Reaction (PT-SPE Purified) BR->Reaction BTBA BTBA Reagent (Quaternary Amine + Boronic Acid) BTBA->Reaction Complex BTBA-BR Complex (Cationic Boronate Ester) Reaction->Complex - H2O MS LC-MS/MS (Enhanced Ionization) Complex->MS ESI+

BTBA-Brassinosteroid derivatization mechanism and LC-MS/MS analytical workflow.

Comprehensive Waste Management & Disposal Plan

The disposal of BTBA requires strict adherence to hazardous waste protocols. The presence of the iodide counterion ( I− ) and the boronic acid group dictates a highly specific waste segregation strategy.

Step-by-Step Disposal Procedure
  • Liquid Waste Segregation (Critical Step) : Route all methanolic and acetonitrile effluents containing BTBA into a designated, clearly labeled Halogenated Organic Waste container.

    • Causality: The iodide ion classifies the mixture as halogenated. Mixing halogenated waste with standard organic waste alters the required incineration thermodynamics. If incinerated at standard temperatures, halogenated waste risks the release of toxic iodine gas or dioxins[Chem Service, 2015].

  • Oxidizer Isolation : Ensure the halogenated waste container is stored strictly away from strong oxidizing agents (e.g., nitric acid, peroxides).

    • Causality: Iodide ( I− ) is a reducing agent. Exposure to oxidizers will rapidly oxidize iodide into volatile, highly toxic iodine gas ( I2​ ).

  • Solid Waste Management : Dispose of used C18 PT-SPE cartridges, contaminated pipette tips, and empty BTBA reagent vials into puncture-resistant, leak-proof hazardous waste bins designated for chemical incineration.

  • Aqueous Prohibition : Never discharge BTBA solutions into the municipal sink or drain.

    • Causality: Phenylboronic acid derivatives exhibit high mobility in water systems and pose a toxicity risk to aquatic and terrestrial vertebrates[Thermo Fisher Scientific, 2020].

  • Final Disposition : Transfer all collected waste to an EPA/RCRA-permitted hazardous waste facility capable of high-temperature incineration equipped with alkaline scrubbers to neutralize halogenated combustion products (e.g., hydrogen iodide).

Validation Checkpoint : Verify the pH of the halogenated waste container remains neutral to slightly alkaline (pH 7-9) using pH test strips. An acidic environment accelerates the unwanted oxidation of iodide to iodine gas, so maintaining a neutral/alkaline pH validates the chemical stability of your waste stream.

Disposal Start BTBA Waste Generated Solid Solid Waste (Powder, PPE, PT-SPE) Start->Solid Liquid Liquid Waste (Derivatization mixtures, LC eluents) Start->Liquid Incineration High-Temp Incineration (Permitted Hazardous Facility) Solid->Incineration Biohazard/Chem bags Halogenated Halogenated Organic Waste (Contains Iodide & Solvents) Liquid->Halogenated Segregate from oxidizers Halogenated->Incineration EPA/RCRA compliant

Decision tree for the segregation and disposal of BTBA-contaminated laboratory waste.

Spill Management & Emergency Response

  • Powder Spills : Do not sweep. BTBA carries a GHS classification for respiratory irritation (H335). Use a damp, non-combustible absorbent pad to collect unreacted BTBA powder to prevent the aerosolization of the dust.

  • Liquid Spills : Contain the spill with non-combustible absorbent materials (e.g., vermiculite). Place the saturated absorbent into the solid hazardous waste bin. Wash the area with a slightly alkaline aqueous solution to neutralize residual boronic acid.

Quantitative Performance Data

When operational and safety protocols are strictly followed, BTBA yields exceptional analytical performance for brassinosteroid profiling.

Brassinosteroid (BR)Reaction Yield (%)LOD (ng/g)LOQ (ng/g)MS Signal Enhancement
24-epiBL 97.9 ± 0.70.00650.022Up to 4.5 × 10⁵
24-epiCS 94.6 ± 1.20.00810.026Up to 4.5 × 10⁵
TE 88.1 ± 4.60.0210.068Up to 4.5 × 10⁵
TY 89.9 ± 3.10.0150.048Up to 4.5 × 10⁵

Note: Limits of Detection (LOD) and Limits of Quantification (LOQ) are calculated at a signal-to-noise ratio (S/N) of 3 and 10, respectively.

References

  • Deng, B., et al. (2016). "Ultrasensitive quantification of endogenous brassinosteroids in milligram fresh plant with a quaternary ammonium derivatization reagent by pipette-tip solid-phase extraction coupled with ultra-high-performance liquid chromatography tandem mass spectrometry." Talanta. URL: [Link][1]

  • Liu, Y., et al. (2024). "Organ-level distribution tandem mass spectrometry analysis of three structural types of brassinosteroids in rapeseed." Frontiers in Plant Science. URL: [Link][2]

  • Chem Service. (2015). "Safety Data Sheet: Fluoroalkyl Quaternary Ammonium Iodide." URL: [Link][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-borono-N,N,N-trimethylbenzenaminium iodide
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Reactant of Route 2
4-borono-N,N,N-trimethylbenzenaminium iodide
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